Tetrabenazine-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20D7NO3 |
|---|---|
Molecular Weight |
324.47 |
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Synonyms |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Origin of Product |
United States |
Foundational & Exploratory
What is Tetrabenazine-d7 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tetrabenazine-d7, a deuterated analog of Tetrabenazine. This document details its chemical and physical properties, primary applications in research, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Core Concepts: Understanding this compound
This compound is a stable, isotopically labeled form of Tetrabenazine where seven hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight compared to the parent compound, a property that is crucial for its primary application in research.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Tetrabenazine.
| Property | This compound | Tetrabenazine |
| Chemical Name | rel-1,3R,4,6,7,11bR-hexahydro-9,10-dimethoxy-3-(2-(methyl-d3)propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one | 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one |
| Synonyms | TBZ-d7 | Nitoman, Xenazine |
| Molecular Formula | C₁₉H₂₀D₇NO₃ | C₁₉H₂₇NO₃ |
| Molecular Weight | 324.5 g/mol | 317.4 g/mol [1] |
| CAS Number | 2701977-99-1 | 58-46-8 |
| Appearance | Solid | White to light yellow crystalline powder[1] |
| Solubility | Soluble in Chloroform[2] | Soluble in hot water, alcohol, and chloroform; sparingly soluble in methanol[1][3] |
| Storage | -20°C[2] | 2-8°C |
| Stability | ≥ 4 years[2] | Stable under recommended storage conditions |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
Primary Use in Research: An Internal Standard
The predominant application of this compound in a research setting is as an internal standard for the quantitative analysis of Tetrabenazine and its metabolites in biological matrices.[2] Its utility in this role is primarily for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The key advantages of using this compound as an internal standard are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the analyte (Tetrabenazine) during sample preparation, extraction, and chromatographic separation.
-
Distinct Mass-to-Charge Ratio (m/z): The seven deuterium atoms give it a distinct mass, allowing it to be differentiated from the non-deuterated Tetrabenazine by the mass spectrometer.
-
Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, it significantly enhances the accuracy and precision of quantification.
Mechanism of Action of the Parent Compound: Tetrabenazine
To understand the context of research involving Tetrabenazine, it is essential to grasp the mechanism of action of the parent compound. Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[4] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for packaging monoamines (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into these vesicles for subsequent release into the synapse.
By inhibiting VMAT2, Tetrabenazine depletes the stores of these monoamines in the central nervous system.[1] This depletion of dopamine, in particular, is the basis for its therapeutic use in treating hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[4]
VMAT2 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of VMAT2 inhibition by Tetrabenazine.
References
Tetrabenazine-d7 chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrabenazine-d7, a deuterated analog of Tetrabenazine. The document details its chemical properties, mechanism of action, and its critical role in pharmacokinetic and bioanalytical studies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Tetrabenazine, where seven hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Chemical Structure and Molecular Data
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | rel-(3S, 11bS)-9, 10-dimethoxy-3-(2-(methyl-d3)propyl-2, 3, 3, 3-d4)-1, 3, 4, 6, 7, 11b-hexahydro-2H-pyrido[2, 1-a]isoquinolin-2-one[1] |
| Molecular Formula | C₁₉H₂₀D₇NO₃[2] |
| Molecular Weight | 324.47 g/mol [1][2][3][4] |
| CAS Number | 2701977-99-1[3] |
| Appearance | Solid |
| SMILES | O=C1--INVALID-LINK--(C1)C3=C(CC2)C=C(OC)C(OC)=C3">C@HCC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H] |
Mechanism of Action of Tetrabenazine
This compound is biologically equivalent to Tetrabenazine in its mechanism of action. Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[5] VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles within neurons.[5]
By inhibiting VMAT2, Tetrabenazine prevents the packaging of these neurotransmitters into vesicles. This leads to their depletion from nerve terminals, as they are more susceptible to metabolism in the cytoplasm.[5] The reduction in monoamine levels, particularly dopamine, in the synaptic cleft is the primary mechanism behind its therapeutic effects in treating hyperkinetic movement disorders like the chorea associated with Huntington's disease.[4][5][6]
Signaling Pathway Diagram
Caption: Mechanism of Tetrabenazine's inhibition of VMAT2.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[1] Its deuteration provides a distinct mass difference from the unlabeled Tetrabenazine, allowing for precise and accurate quantification in biological matrices using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7]
Experimental Protocol: Quantification of Tetrabenazine in Human Plasma
The following is a detailed protocol for the simultaneous quantification of Tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma using this compound as an internal standard (IS).[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquots of 200 μL of human plasma are used.
-
Analytes and the internal standard (this compound) are extracted using C18 solid-phase extraction cartridges.
-
The cartridges are washed, and the analytes are eluted.
-
The eluent is evaporated to dryness and the residue is reconstituted for analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: Zorbax SB C18 column.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Run Time: 2.5 minutes per sample.
3. Mass Spectrometric Detection
-
MS System: API-4000 LC-MS/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Quantification
-
Calibration curves are generated over a concentration range of 0.01-5.03 ng/mL for Tetrabenazine and 0.50-100 ng/mL for its metabolites.[2]
-
The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used for quantification.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Tetrabenazine quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 6. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Physical and chemical properties of Tetrabenazine-d7
An In-depth Technical Guide to Tetrabenazine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols. This compound is the deuterated form of Tetrabenazine, a reversible inhibitor of vesicular monoamine transporter 2 (VMAT2) used in the management of hyperkinetic movement disorders.[1][2] The inclusion of deuterium isotopes makes it an ideal internal standard for the quantification of Tetrabenazine in biological samples through mass spectrometry.[3][4]
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder.[5] Its fundamental properties are summarized below, providing a foundational dataset for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀D₇NO₃ | [3] |
| Molecular Weight | 324.47 g/mol | [2][6][7][8] |
| Appearance | Solid | [3][] |
| Purity | ≥98% to ≥99% | [3][6] |
| Isotopic Purity | 98% D | [6] |
| Melting Point | 126-130 °C (for non-deuterated) | [10][11][12] |
| Solubility | Soluble in DMSO (to 100 mM), ethanol (to 30 mM), and chloroform. Sparingly soluble in water. | [3][5][13] |
| Storage Temperature | +4°C or -20°C | [3] |
| Stability | ≥ 4 years (when stored at -20°C) | [3] |
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine's primary mechanism of action is the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1][10][14] VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles within neurons of the central nervous system.[5] Its function is to uptake monoamines—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[1][5]
By inhibiting VMAT2, Tetrabenazine depletes the stores of these monoamines.[1][14] The unbound monoamines in the cytoplasm are metabolized by monoamine oxidase (MAO), leading to a reduction in their overall levels. The depletion of dopamine, in particular, is believed to be the source of Tetrabenazine's therapeutic effects in treating hyperkinetic movement disorders like the chorea associated with Huntington's disease.[5][10]
References
- 1. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabenazine - d7 | Tocris Bioscience [tocris.com]
- 7. This compound - CAS - 58-46-8 (non-labelled) | Axios Research [axios-research.com]
- 8. Tetrabenazine d7 | CAS No- 58-46-8(un-labelled) | Simson Pharma Limited [simsonpharma.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Tetrabenazine CAS#: 58-46-8 [m.chemicalbook.com]
- 12. Tetrabenazine [drugfuture.com]
- 13. medkoo.com [medkoo.com]
- 14. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Tetrabenazine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2][3] The inhibition of VMAT2 depletes monoamines like dopamine from nerve terminals, which is the basis of its therapeutic effect.[4][5][6][7] To improve its pharmacokinetic profile, a deuterated version, deutetrabenazine, was developed. This guide provides a detailed technical overview of the synthesis of isotopically labeled tetrabenazine, specifically focusing on tetrabenazine-d6 (deutetrabenazine), the clinically relevant and widely documented isotopologue. It should be noted that while the prompt requested information on tetrabenazine-d7, the readily available scientific literature and approved pharmaceutical products focus exclusively on tetrabenazine-d6, where the six deuterium atoms replace the hydrogen atoms on the two methoxy groups. This modification slows down the metabolism of the drug, allowing for less frequent dosing.[8]
This document will detail the synthetic pathways, provide comprehensive experimental protocols, present quantitative data in a structured format, and illustrate the key processes with diagrams.
Synthetic Pathway of Tetrabenazine-d6 (Deutetrabenazine)
The synthesis of deutetrabenazine can be broadly divided into two key stages:
-
Preparation of the deuterated intermediate: This involves the synthesis of 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline.
-
Condensation and final product formation: The deuterated intermediate is then reacted with a suitable ketone derivative to form the final tetrabenazine-d6 molecule.
A common and efficient route for the synthesis of deutetrabenazine is outlined below.
Experimental Workflow
Caption: Synthetic workflow for Tetrabenazine-d6.
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific and patent literature.
Stage 1: Synthesis of 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline
Step 1a: Synthesis of N-(2-(3,4-dihydroxyphenyl)ethyl)formamide
-
Reaction: Dopamine hydrochloride is reacted with ethyl formate in the presence of a base.[9]
-
Procedure: To a suspension of dopamine hydrochloride in a suitable solvent (e.g., methanol), triethylamine is added, followed by the dropwise addition of ethyl formate. The reaction mixture is stirred at room temperature for a specified period. The solvent is then removed under reduced pressure, and the residue is purified.
-
Typical Reagents and Conditions:
-
Dopamine hydrochloride
-
Ethyl formate
-
Triethylamine
-
Methanol
-
Room temperature
-
Step 1b: Synthesis of 6,7-dihydroxy-3,4-dihydroisoquinoline
-
Reaction: The N-formylated intermediate undergoes cyclization using a dehydrating agent.[9]
-
Procedure: N-(2-(3,4-dihydroxyphenyl)ethyl)formamide is dissolved in a suitable solvent (e.g., acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) is added. The mixture is heated to reflux. After cooling, the product is isolated and purified.
-
Typical Reagents and Conditions:
-
N-(2-(3,4-dihydroxyphenyl)ethyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Reflux temperature
-
Step 1c: Synthesis of 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline
-
Reaction: The dihydroxy intermediate is O-methylated using deuterated methanol via a Mitsunobu-type reaction.[1][8]
-
Procedure: To a solution of 6,7-dihydroxy-3,4-dihydroisoquinoline in an anhydrous solvent like tetrahydrofuran (THF), triphenylphosphine (PPh₃) and deuterated methanol (CD₃OD) are added. The mixture is cooled, and a solution of diisopropyl azodicarboxylate (DIAD) in THF is added dropwise.[1] The reaction is stirred at room temperature. The product is then isolated and purified.
-
Typical Reagents and Conditions:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Deuterated methanol (CD₃OD)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Room temperature
-
Stage 2: Synthesis of Tetrabenazine-d6 (Deutetrabenazine)
-
Reaction: The deuterated dihydroisoquinoline intermediate is condensed with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide.[2][3]
-
Procedure: A mixture of 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline, (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide, and a base such as potassium carbonate in a suitable solvent (e.g., ethanol) is heated to reflux.[3] After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Typical Reagents and Conditions:
-
6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate
-
Ethanol
-
Reflux temperature
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of tetrabenazine-d6.
| Step | Product | Starting Material | Typical Yield (%) | Reference |
| 1a | N-(2-(3,4-dihydroxyphenyl)ethyl)formamide | Dopamine hydrochloride | >90% | [9] |
| 1b | 6,7-dihydroxy-3,4-dihydroisoquinoline | N-(2-(3,4-dihydroxyphenyl)ethyl)formamide | High | [9] |
| 1c | 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline | 6,7-dihydroxy-3,4-dihydroisoquinoline | High | [1] |
| 2 | Tetrabenazine-d6 | 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline | 35% (after column chromatography) | [3] |
| Parameter | Value | Method | Reference |
| Chemical Purity | >99.5% | HPLC | [2] |
| Isotopic Enrichment | >98% at each methoxy group | Mass Spectrometry/NMR | [10][11][12] |
| Molecular Formula | C₁₉H₂₁D₆NO₃ | - | [13] |
| Molecular Weight | 323.47 g/mol | - | [13] |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of tetrabenazine-d6 is expected to be similar to that of tetrabenazine, with the notable absence of the signals corresponding to the two methoxy groups (which would typically appear around 3.8-3.9 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will also be similar to the non-deuterated compound, with the signals for the methoxy carbons showing coupling to deuterium.
Mass Spectrometry (MS)
-
Expected Mass: The exact mass of tetrabenazine-d6 is 323.2368.[13]
-
Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the deuterated compound. Fragmentation patterns can be analyzed to confirm the location of the deuterium atoms.
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine and its deuterated analogue exert their therapeutic effects by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[4][14] VMAT2 is a protein located on the membrane of synaptic vesicles in neurons and is responsible for transporting monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the vesicles.[4][5]
By inhibiting VMAT2, tetrabenazine prevents the packaging of these neurotransmitters into vesicles.[6] This leads to their accumulation in the cytoplasm, where they are metabolized by enzymes such as monoamine oxidase (MAO).[4][6] The overall effect is a depletion of monoamines in the presynaptic terminal, reducing their release into the synaptic cleft and thereby dampening neurotransmission.[4][15] This is particularly relevant in hyperkinetic movement disorders, which are associated with excessive dopaminergic activity.[4]
Caption: VMAT2 inhibition by Tetrabenazine-d6.
Conclusion
The synthesis of tetrabenazine-d6 (deutetrabenazine) is a well-established process that offers a therapeutically valuable molecule with an improved pharmacokinetic profile compared to its non-deuterated counterpart. The key to its synthesis lies in the efficient incorporation of deuterium into the methoxy groups of the tetrabenazine scaffold. This guide has provided a comprehensive overview of the synthetic route, detailed experimental considerations, quantitative data, and the mechanism of action, intended to be a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. US10479787B2 - Process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 4. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]
- 10. US20180263972A1 - Analogs of deutetrabenazine, their preparation and use - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN110709398A - Analogue of deuterated tetrabenazine, its preparation method and use - Google Patents [patents.google.com]
- 13. medkoo.com [medkoo.com]
- 14. TW201840317A - Analog of deuteraline (DEUTETRABENAZINE), preparation method and use thereof - Google Patents [patents.google.com]
- 15. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
Tetrabenazine-d7 certificate of analysis and purity data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical chemistry and quality control parameters for Tetrabenazine-d7, a deuterated analog of Tetrabenazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and clinical trials where this compound is utilized as an internal standard.
Certificate of Analysis and Purity Data
A Certificate of Analysis (CoA) for this compound typically includes the following information. The data presented below is a composite summary based on information from various suppliers and analytical studies.
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₉H₂₀D₇NO₃ | --- |
| Molecular Weight | 324.47 g/mol | Mass Spectrometry |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥98% Deuterium incorporation | Mass Spectrometry / NMR |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in Chloroform and Methanol | Visual Inspection |
Table 2: Summary of Quantitative Purity Data from Various Sources
| Source | Purity Specification | Isotopic Purity | Analytical Method |
| Commercial Supplier A | ≥99% (sum of d₁-d₇ forms) | Not Specified | GC- or LC-MS |
| Commercial Supplier B | ≥98% | 98% D | HPLC |
| Research Publication 1 | Not Specified | Not Specified | LC-MS/MS (used as internal standard) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for Tetrabenazine analysis and is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% ammonium hydroxide in water or a phosphate buffer) in a 48:52 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a highly sensitive and specific method for confirming the identity and determining the isotopic purity of this compound. It is also the standard method for quantifying Tetrabenazine in biological samples, using this compound as an internal standard.[2]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., Zorbax SB C18).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5 mM ammonium acetate in water (e.g., 60:40 v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
This compound Transition: Monitor the transition from the parent ion (m/z) to a specific daughter ion.
-
Tetrabenazine (unlabeled) Transition: Monitor the corresponding transition for the unlabeled compound to check for any residual unlabeled Tetrabenazine.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard ¹H-NMR pulse sequence.
-
Analysis: Compare the resulting spectrum with a reference spectrum of unlabeled Tetrabenazine to confirm the structure and the positions of deuterium labeling.
Visualizations
Experimental Workflow for Purity Analysis of this compound
Signaling Pathway of Tetrabenazine
Tetrabenazine primarily acts by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. This leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine in the presynaptic neuron.
References
- 1. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Tetrabenazine: A VMAT2 Inhibitor-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenazine (TBZ) is a pivotal therapeutic agent for hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its clinical efficacy is rooted in its function as a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning tetrabenazine's action. It details the binding characteristics of tetrabenazine and its active metabolites to VMAT2, the subsequent impact on monoamine storage and neurotransmission, and the structural basis for its inhibitory activity. Furthermore, this guide presents key quantitative data, detailed experimental protocols for assessing VMAT2 inhibition, and visual representations of the critical pathways and processes involved.
Introduction: The Role of VMAT2 in Monoaminergic Neurotransmission
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons.[1] It is responsible for the packaging of cytosolic monoamines—such as dopamine, norepinephrine, serotonin, and histamine—into these vesicles.[2] This process is essential for the storage and subsequent release of neurotransmitters into the synaptic cleft.[3] By sequestering monoamines into vesicles, VMAT2 plays a critical role in regulating neurotransmitter levels and protecting them from enzymatic degradation in the cytoplasm.[4]
Tetrabenazine's Primary Mechanism: Reversible Inhibition of VMAT2
Tetrabenazine exerts its therapeutic effects by acting as a high-affinity, reversible inhibitor of VMAT2.[3][5] Unlike irreversible inhibitors such as reserpine, tetrabenazine's reversible binding allows for a more controlled and dose-dependent modulation of monoamine levels.[5][6] This inhibition disrupts the normal functioning of VMAT2, leading to a cascade of events that ultimately alleviates the symptoms of hyperkinetic disorders.
The process can be broken down into the following key steps:
-
Binding to VMAT2: Tetrabenazine and its active metabolites bind to a specific site on the VMAT2 protein.[7]
-
Inhibition of Monoamine Uptake: This binding event prevents VMAT2 from transporting monoamines from the neuronal cytoplasm into synaptic vesicles.[3]
-
Depletion of Vesicular Monoamines: With uptake blocked, the storage of monoamines within synaptic vesicles is significantly reduced.[3]
-
Cytosolic Degradation: Monoamines that remain in the cytoplasm are susceptible to degradation by enzymes such as monoamine oxidase (MAO).
-
Reduced Neurotransmitter Release: The depletion of vesicular monoamine stores leads to a decrease in the amount of neurotransmitter released into the synaptic cleft upon neuronal firing.
This reduction in monoaminergic neurotransmission, particularly in dopaminergic pathways, is believed to be the primary mechanism through which tetrabenazine ameliorates the involuntary movements characteristic of chorea.[3]
The Structural Basis of Tetrabenazine's Inhibition
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the structural basis of tetrabenazine's interaction with VMAT2. These studies reveal that tetrabenazine binds to a central pocket within the transporter.[8] This binding event locks VMAT2 in an occluded conformation, effectively arresting its transport cycle and preventing the binding and translocation of monoamine substrates.[7]
The proposed mechanism involves a two-step process: an initial low-affinity binding of tetrabenazine to the lumenal-open state of VMAT2, which then induces a conformational change to a high-affinity, dead-end occluded complex.[7]
The Role of Active Metabolites
Following oral administration, tetrabenazine undergoes extensive first-pass metabolism in the liver, primarily by carbonyl reductase, to form two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[9] These metabolites are potent VMAT2 inhibitors and are considered to be the primary mediators of tetrabenazine's therapeutic effects.[6]
Notably, the binding of these metabolites to VMAT2 is highly stereospecific. The (+)-enantiomers of both α-HTBZ and β-HTBZ exhibit significantly higher affinity for VMAT2 compared to their (-)-enantiomers.[10] Specifically, (+)-α-dihydrotetrabenazine has been identified as a particularly potent inhibitor.[10]
Quantitative Analysis of VMAT2 Inhibition
The affinity of tetrabenazine and its metabolites for VMAT2 can be quantified using various in vitro assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) being key parameters.
| Compound | Ki (nM) for VMAT2 | IC50 (nM) for Dopamine Uptake | Source |
| (±)-Tetrabenazine | 7.62 ± 0.20 | ~100-200 | [6][10] |
| (+)-Tetrabenazine | 4.47 ± 0.21 | - | [10] |
| (-)-Tetrabenazine | 36,400 ± 4560 | - | [10] |
| (+)-α-Dihydrotetrabenazine | 3.96 | - | [10] |
| (-)-β-Dihydrotetrabenazine | 13.4 | - | [10] |
Pharmacokinetic Profile
The clinical use of tetrabenazine is also dictated by its pharmacokinetic properties.
| Parameter | Tetrabenazine | α-HTBZ | β-HTBZ | Source |
| Oral Bioavailability | Low (~5-10%) | High | High | [6][9] |
| Half-life (t½) | ~10 hours | 4-8 hours | 2-4 hours | [11] |
| Protein Binding | 82-88% | 60-68% | 59-63% | [11] |
| Metabolism | Hepatic (Carbonyl Reductase, CYP2D6) | CYP2D6 | CYP2D6 | [9][12] |
| Elimination | Primarily renal (as metabolites) | Primarily renal | Primarily renal | [12] |
Experimental Protocols
Radioligand Binding Assay for VMAT2
This assay measures the affinity of a compound for VMAT2 by assessing its ability to displace a radiolabeled ligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ).
Materials:
-
Rat brain striatal tissue
-
Sucrose solution (0.32 M, ice-cold)
-
HEPES buffer
-
Potassium tartrate solution
-
[³H]dihydrotetrabenazine
-
Test compounds (e.g., tetrabenazine, metabolites)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose solution. Centrifuge the homogenate to pellet cellular debris. Further centrifuge the supernatant to pellet the synaptic vesicle-rich fraction. Resuspend the pellet in an appropriate buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]dihydrotetrabenazine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled monoamine (e.g., [³H]dopamine) into synaptic vesicles.
Materials:
-
Isolated synaptic vesicles (prepared as in the binding assay)
-
Assay buffer (containing ATP and Mg²⁺)
-
[³H]dopamine
-
Test compounds
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from rat striatum as described previously.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptic vesicles with varying concentrations of the test compound in the assay buffer.
-
Initiate Uptake: Add [³H]dopamine to initiate the uptake reaction. Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by the test compound.
Visualizing the Mechanism of Action
Tetrabenazine's VMAT2 Inhibition Pathway
Metabolic Activation of Tetrabenazine
VMAT2 Radioligand Binding Assay Workflow
Conclusion
Tetrabenazine's mechanism of action as a reversible VMAT2 inhibitor provides a clear rationale for its therapeutic efficacy in hyperkinetic movement disorders. The depletion of presynaptic monoamine stores, driven by the parent drug and its potent metabolites, leads to a reduction in excessive neurotransmission. The elucidation of the structural basis for this interaction opens new avenues for the design of next-generation VMAT2 inhibitors with improved therapeutic profiles. This guide provides a comprehensive overview of the core principles of tetrabenazine's action, intended to support further research and development in this critical area of neuropharmacology.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 8. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. karger.com [karger.com]
- 10. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Involving Tetrabenazine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of exploratory studies involving tetrabenazine and its primary metabolites. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, metabolic pathways, pharmacokinetic properties, and the analytical methodologies required for its investigation.
Introduction
Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2) and is primarily used for the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2] Its therapeutic effects are mediated through the depletion of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, from nerve terminals.[1][3] Upon administration, tetrabenazine undergoes extensive first-pass metabolism to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which are considered the primary therapeutic moieties due to their higher plasma concentrations compared to the parent drug.[4][5][6]
Mechanism of Action
Tetrabenazine exerts its pharmacological effects by binding to VMAT2, a transporter protein responsible for packaging monoamines into synaptic vesicles.[1][3] This inhibition prevents the uptake and storage of neurotransmitters, leading to their depletion in the synaptic cleft and a subsequent reduction in neurotransmission.[1][7] The primary target is the dopaminergic system, where excessive activity is linked to involuntary movements.[1]
dot
Metabolism and Pharmacokinetics
Tetrabenazine is rapidly and extensively metabolized in the liver, primarily by carbonyl reductase, to its two major active metabolites: α-HTBZ and β-HTBZ.[2][6] These metabolites are then further metabolized by cytochrome P450 enzymes, predominantly CYP2D6, and to a lesser extent CYP1A2 and CYP3A4/5, to several minor metabolites.[2][8] Due to extensive first-pass metabolism, the oral bioavailability of tetrabenazine is very low, while its active metabolites have a much higher systemic availability.[4][5]
dot
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Handling and Safety Precautions for Tetrabenazine-d7
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive information on the safe handling, storage, and emergency procedures for Tetrabenazine-d7. The information is compiled from material safety data sheets and chemical supplier data to ensure accuracy and relevance for a laboratory setting.
Hazard Identification and Classification
This compound is the deuterated form of Tetrabenazine and should be handled with the same precautions as the parent compound. While specific toxicological data for the d7 variant is limited, the non-deuterated form is classified as harmful if swallowed.[1][2] The primary health risks are associated with ingestion and potential systemic effects following exposure. It is not classified as a skin or eye irritant.
Key Hazards:
-
Systemic Effects: As a VMAT2 inhibitor, it can cause neurological and physiological effects, including depression, parkinsonism, and sedation.[3][4][5]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]
Data Presentation
The following tables summarize the key quantitative and qualitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Data | Source |
|---|---|---|
| Formal Name | rel-1,3R,4,6,7,11bR-hexahydro-9,10-dimethoxy-3-(2-(methyl-d3)propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one | [6] |
| Synonyms | TBZ-d7 | [6] |
| Molecular Formula | C₁₉H₂₀D₇NO₃ | [6] |
| Formula Weight | 324.5 g/mol | [6] |
| Appearance | A solid/crystalline solid | [6][7] |
| Purity | ≥98% or ≥99% | [6][8] |
| Solubility | Soluble in Chloroform, Ethanol (~10 mg/ml), DMSO (~25 mg/ml), DMF (~30 mg/ml) | [6][7] |
| Melting Point | 128-130°C (for non-deuterated form) |[1] |
Table 2: Handling and Storage Summary
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | -20°C | [6][7] |
| Shipping Temperature | Room temperature (continental US) | [6] |
| Stability | ≥ 4 years (at -20°C) | [6][7] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly closed container. | [1][2] |
| Incompatibilities | Strong oxidizing agents. |[9] |
Table 3: Toxicological Information
| Effect | Observation | Source |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302). | [1][2] |
| Skin Irritation | No irritant effect. | |
| Eye Irritation | No irritating effect. | |
| Sensitization | No sensitizing effects known. |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA. | |
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
|---|---|---|
| Ingestion | Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. | [1][2] |
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if complaints arise. | [1] |
| Skin Contact | Remove contaminated clothing. Wash off with soap and plenty of water. Generally does not irritate the skin. | [1][2] |
| Eye Contact | Rinse opened eye for several minutes under running water. |[1] |
Experimental Protocols: Standard Laboratory Handling
The following protocols are based on standard safety practices for handling solid chemical compounds of this nature.
3.1 Protocol for Weighing and Solution Preparation
-
Engineering Controls: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][9]
-
Weighing:
-
Solution Preparation:
-
Add the solvent of choice (e.g., Chloroform, DMSO, DMF) to the weighed this compound solid.[6][7]
-
If preparing an aqueous buffer solution, first dissolve the compound in a minimal amount of DMF and then dilute with the aqueous buffer.[7]
-
Cap the vial or flask and mix until the solid is fully dissolved.
-
-
Hygiene: Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the laboratory area.[1][2]
3.2 Protocol for Spill Response (Small Laboratory Spill)
-
Evacuation and Control: Evacuate unnecessary personnel from the immediate area. Remove all sources of ignition.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste material through a licensed hazardous material disposal company in accordance with local and federal regulations.[1][2]
Visualizations
The following diagrams illustrate key safety workflows and relationships for handling this compound.
Caption: Personal Protective Equipment (PPE) selection workflow.
Caption: Workflow for responding to a small laboratory spill.
Caption: Chemical and pharmacological incompatibilities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (-)-tetrabenazine|1026016-84-1|MSDS [dcchemicals.com]
- 3. Tetrabenazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. nps.org.au [nps.org.au]
- 5. reference.medscape.com [reference.medscape.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tetrabenazine - d7 | Tocris Bioscience [tocris.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Commercial Suppliers and Availability of Tetrabenazine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers and availability of Tetrabenazine-d7, a deuterated analog of Tetrabenazine. This stable isotope-labeled compound is crucial for researchers in analytical and pharmacokinetic studies, serving as an ideal internal standard for the precise quantification of Tetrabenazine and its metabolites in biological samples.
Introduction to this compound
This compound (TBZ-d7) is a synthetic, deuterated form of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. The substitution of hydrogen atoms with deuterium results in a heavier, stable isotope-labeled molecule with nearly identical chemical properties to its non-deuterated counterpart. This characteristic makes it an excellent internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with the analyte of interest but is distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Commercial Availability and Suppliers
Several chemical suppliers offer this compound for research purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of prominent commercial sources.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Cayman Chemical | 27181 | C₁₉H₂₀D₇NO₃ | 324.5 | ≥99% (deuterated forms d₁-d₇) | 1 mg |
| Clinivex | RCLSTLT782 | C₁₉H₂₀D₇NO₃ | 324.47 | Not Specified | 10mg, 50mg, 100mg |
| Simson Pharma Limited | T280008 | C₁₉H₂₀D₇NO₃ | 324.47 | Accompanied by Certificate of Analysis | Custom Synthesis |
| Veeprho | DVE001260 | C₁₉H₂₀D₇NO₃ | 324.47 | Not Specified | Inquire for details |
| Axios Research | AR-T01667 | C₁₉H₂₀D₇NO₃ | 324.47 | Not Specified | Inquire for details |
Note: Tocris Bioscience previously offered this compound (Cat. No. 5537) but it has been withdrawn from sale for commercial reasons.[1]
Experimental Protocol: Quantification of Tetrabenazine in Human Plasma using LC-MS/MS
The following is a detailed methodology for the simultaneous quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma using this compound as an internal standard (IS). This protocol is adapted from a validated LC-MS/MS assay.[2][3]
1. Materials and Reagents:
-
Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
C18 Solid-Phase Extraction (SPE) cartridges
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of tetrabenazine, its metabolites, and this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v).
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add a specified amount of the this compound internal standard working solution.
-
Vortex the mixture.
-
Condition the C18 SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low organic solvent concentration to remove interferences.
-
Elute the analytes and the internal standard with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Zorbax SB C18 column[2]
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[2]
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for tetrabenazine, its metabolites, and this compound would need to be optimized on the specific instrument.
5. Calibration and Quantification:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
Signaling Pathways and Workflows
Bioanalytical Workflow using this compound
The following diagram illustrates a typical workflow for the quantification of Tetrabenazine in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Tetrabenazine quantification.
Representative Synthesis of Deuterated Tetrabenazine
The synthesis of deuterated tetrabenazine involves the introduction of deuterium atoms at specific positions. A common strategy is to use deuterated reagents in the synthesis. The following diagram illustrates a simplified, conceptual pathway for the synthesis of a deuterated tetrabenazine like Deutetrabenazine, which shares synthetic principles with this compound.[4][5][6][7]
References
- 1. Tetrabenazine - d7 | Tocris Bioscience [tocris.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Throughput Quantification of Tetrabenazine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tetrabenazine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Tetrabenazine-d7, is employed. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, followed by a rapid chromatographic separation. This method is highly suitable for clinical research and pharmacokinetic studies requiring high-throughput analysis.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS quantification, as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[2] This document provides a detailed protocol for the analysis of tetrabenazine in human plasma using this compound as the internal standard.
Experimental Workflow
Caption: Experimental workflow for Tetrabenazine analysis.
Materials and Reagents
-
Tetrabenazine (Reference Standard)
-
This compound (Internal Standard)[2]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Water (Ultrapure)
-
Human Plasma (Control)
-
C18 Solid-Phase Extraction Cartridges
Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately prepare stock solutions of tetrabenazine and this compound in acetonitrile.[3]
-
Working Standard Solutions: Prepare working standard solutions of tetrabenazine by diluting the primary stock solution with a mixture of acetonitrile and water (60:40, v/v).[3]
-
Internal Standard Working Solution (1000 ng/mL): Dilute the this compound primary stock solution with the same diluent to achieve a final concentration of 1000 ng/mL.[3]
Sample Preparation
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.[4]
-
Spike the plasma sample with the this compound internal standard working solution.
-
Perform a solid-phase extraction using C18 cartridges to extract the analytes.[4]
-
Elute the analytes and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.[4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography system |
| Column | Zorbax SB C18, 50 x 4.6 mm, 3.5 µm |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.5 minutes[4] |
Mass Spectrometry:
| Parameter | Condition |
| MS System | API-4000 LC-MS/MS or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Tetrabenazine: m/z 318.2 → 193.1 (example) |
| This compound: m/z 325.1 → 220.0[3] | |
| Dwell Time | 200 ms[3] |
Quantitative Data Summary
The described method was validated according to FDA guidelines and demonstrated excellent performance.[4]
| Parameter | Tetrabenazine |
| Linearity Range | 0.01 - 5.03 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[4] |
| Precision (%RSD) | Met acceptance criteria |
| Accuracy (%Bias) | Met acceptance criteria |
| Recovery | Consistent and reproducible |
Logical Relationship of Quantification
Caption: Quantification logic using an internal standard.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of tetrabenazine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies and routine clinical monitoring. The use of a deuterated internal standard ensures the highest level of accuracy and precision in the analytical results.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Tetrabenazine in Human Plasma by LC-MS/MS
Introduction
Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease. Monitoring its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug management. This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tetrabenazine in human plasma. The method also allows for the simultaneous quantification of its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Method Overview
A simple solid-phase extraction (SPE) procedure is employed for sample cleanup and concentration, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity. Tetrabenazine-d7 serves as the internal standard (IS) to ensure accuracy and precision. The method was validated according to FDA guidelines and demonstrated excellent performance over a clinically relevant concentration range.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes: Tetrabenazine (TBZ), α-dihydrotetrabenazine (α-HTBZ), β-dihydrotetrabenazine (β-HTBZ)
-
Internal Standard (IS): this compound
-
Chemicals: HPLC-grade acetonitrile and methanol, analytical grade ammonium acetate, and Milli-Q or equivalent purified water.[2]
-
Human Plasma: Control human plasma from accredited sources.[2]
Instrumentation
-
LC System: An HPLC system capable of delivering reproducible gradients at a flow rate of 0.8 mL/min.
-
Mass Spectrometer: An API-4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: Zorbax SB C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tetrabenazine and this compound in acetonitrile.[2]
-
Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., acetonitrile/water).
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (60:40, v/v).[1]
Sample Preparation Protocol (Solid-Phase Extraction)
-
Conditioning: Condition C18 SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[2]
-
Sample Loading: To a 200 µL aliquot of human plasma, add the internal standard (this compound). Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[2]
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Zorbax SB C18 (50 mm × 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (60:40, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Run Time | 2.5 minutes[1] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Tetrabenazine | 318.2 | 220.0[2] |
| α-dihydrotetrabenazine | 320.2 | 302.4[2] |
| β-dihydrotetrabenazine | 320.2 | 165.2[2] |
| This compound (IS) | 325.1 | 220.0[2] |
Ionization Mode: Electrospray Ionization (ESI), Positive
Method Validation and Performance
The method was fully validated according to regulatory guidelines. The results demonstrate the suitability of this assay for bioanalytical applications.
Linearity and Sensitivity
The calibration curves were linear over the specified concentration ranges, with a coefficient of determination (r²) of ≥ 0.99 for all analytes.[1] The lower limit of quantification (LLOQ) was established at a concentration that could be measured with acceptable precision and accuracy.
Table 3: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² |
|---|---|---|---|
| Tetrabenazine | 0.01 - 5.03[1] | 0.01[2] | ≥ 0.99[1] |
| α-dihydrotetrabenazine | 0.50 - 100[1] | 0.50[2] | ≥ 0.99[1] |
| β-dihydrotetrabenazine | 0.50 - 100[1] | 0.50[2] | ≥ 0.99[1] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at multiple concentration levels (Low, Medium, and High). The results met the acceptance criteria of ≤15% for both precision (as %CV) and accuracy (as %Bias).
Table 4: Summary of Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|
| Tetrabenazine | LQC | < 10% | < 10% | Within ±10% |
| MQC | < 8% | < 8% | Within ±8% | |
| HQC | < 7% | < 7% | Within ±7% | |
| α-HTBZ & β-HTBZ | LQC | < 9% | < 9% | Within ±9% |
| MQC | < 7% | < 7% | Within ±7% | |
| HQC | < 6% | < 6% | Within ±6% |
(Data summarized from typical bioanalytical validation reports)
Extraction Recovery
The efficiency of the solid-phase extraction process was determined by comparing the analytical response of extracted samples to that of unextracted standards. The recovery was consistent and reproducible across all concentration levels.
Table 5: Mean Extraction Recovery
| Analyte | Mean Recovery (%) |
|---|---|
| Tetrabenazine | > 85% |
| α-dihydrotetrabenazine | > 88% |
| β-dihydrotetrabenazine | > 87% |
| This compound (IS) | > 86% |
(Data summarized from typical bioanalytical validation reports)
Conclusion
This application note details a simple, rapid, and sensitive LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[1] The short run time of 2.5 minutes per sample allows for the analysis of over 300 samples per day, making it highly suitable for high-throughput clinical and pharmacokinetic studies.[1] The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation.
References
Application of Tetrabenazine-d7 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as the chorea associated with Huntington's disease. Due to its extensive first-pass metabolism and the pharmacological activity of its metabolites, a thorough understanding of its pharmacokinetic profile is crucial for effective and safe therapeutic use. Stable isotope-labeled internal standards are essential for accurate quantification of drugs and their metabolites in biological matrices by mass spectrometry. Tetrabenazine-d7, a deuterium-labeled analog of tetrabenazine, serves as an ideal internal standard for pharmacokinetic studies, ensuring precise and reliable quantification by correcting for matrix effects and variability in sample processing and instrument response.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of tetrabenazine and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes rapid and extensive metabolism in the liver. The primary metabolic pathway involves the reduction of the keto group to form two major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), by carbonyl reductase.[1] These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6, through O-demethylation.[2] The pharmacokinetic profile of these metabolites is critical as they contribute significantly to the overall therapeutic and potential adverse effects of tetrabenazine.
Pharmacokinetic Parameters
The use of this compound as an internal standard allows for the accurate determination of the pharmacokinetic parameters of tetrabenazine and its active metabolites. The following tables summarize key pharmacokinetic parameters from a study in healthy volunteers following oral administration of tetrabenazine.
Table 1: Pharmacokinetic Parameters of α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ) after a single 25 mg oral dose of Tetrabenazine in healthy subjects.
| Parameter | α-HTBZ (n=3) | β-HTBZ (n=3) |
| Cmax (ng/mL) | 40.5 (66% CV) | 25.7 (47% CV) |
| AUC0-t (ng*h/mL) | 237.3 (63% CV) | 152.2 (85% CV) |
| Tmax (h) | 1.5 | 1.5 |
| t1/2 (h) | 4 - 8 | 2 - 4 |
Data sourced from FDA New Drug Application 21-894.[3]
Table 2: Pharmacokinetic Properties of Tetrabenazine and its Metabolites. [2]
| Property | Tetrabenazine | α-HTBZ | β-HTBZ |
| Oral Bioavailability | ~5% | High | High |
| Protein Binding | 83% - 88% | 44% - 59% | 44% - 59% |
| Mean Half-life (t1/2) | 10 hours | 4 - 8 hours | 2 - 4 hours |
| Primary Metabolic Pathway | Carbonyl Reductase | CYP2D6 | CYP2D6 |
| Excretion | Renal (75%), Fecal (7-16%) | - | - |
Experimental Protocols
Bioanalytical Method for Quantification of Tetrabenazine and its Metabolites in Human Plasma
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma using this compound as an internal standard.
-
Tetrabenazine reference standard
-
α-dihydrotetrabenazine reference standard
-
β-dihydrotetrabenazine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
References
Application Note & Protocol: A Robust Bioanalytical Method for the Quantification of Tetrabenazine in Human Plasma using LC-MS/MS with Tetrabenazine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1][2][3] Accurate quantification of tetrabenazine and its active metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. After oral administration, tetrabenazine is extensively metabolized to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][4]
This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine in human plasma. The method utilizes a stable isotope-labeled internal standard, Tetrabenazine-d7, to ensure high accuracy and precision.[5][6] The protocol is developed and validated based on the guidelines set by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[5][7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tetrabenazine and the general workflow of the bioanalytical method.
Caption: Mechanism of action of Tetrabenazine.
Caption: Bioanalytical workflow for Tetrabenazine quantification.
Experimental Protocols
Materials and Reagents
-
Tetrabenazine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (C18)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of tetrabenazine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the tetrabenazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Solid-Phase Extraction)
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL this compound) and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., Zorbax SB C18)[5] |
| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: Acetonitrile[5] |
| Gradient | Isocratic: 40% A, 60% B[5] |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 min[5] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Tetrabenazine | m/z 318.2 → 192.2 |
| This compound | m/z 325.1 → 220.0[9] |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Method Validation
The bioanalytical method was validated according to the FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]
Selectivity
Selectivity was evaluated by analyzing six different batches of blank human plasma to check for interferences at the retention times of tetrabenazine and the internal standard.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in blank plasma over the concentration range of 0.01 to 5.03 ng/mL for tetrabenazine.[5] A linear regression with a weighting factor of 1/x² was used.
| Analyte | Concentration Range (ng/mL) | r² |
| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99[5] |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.01 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 0.03 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 1.50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 4.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Tetrabenazine | LQC | 85 - 115 | 85 - 115 |
| MQC | 85 - 115 | 85 - 115 | |
| HQC | 85 - 115 | 85 - 115 |
Stability
The stability of tetrabenazine in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top Stability | 6 hours | Room Temp. | ± 15% |
| Freeze-Thaw Stability | 3 cycles | -70°C | ± 15% |
| Long-term Stability | 30 days | -70°C | ± 15% |
| Post-preparative (Autosampler) Stability | 24 hours | 4°C | ± 15% |
Data Presentation and Analysis
The concentration of tetrabenazine in the plasma samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Caption: Method validation parameters and acceptance criteria.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of tetrabenazine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The method has been successfully validated according to FDA guidelines and is suitable for application in pharmacokinetic and clinical studies.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrabenazine Analysis: A Guide to Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of tetrabenazine from various biological matrices prior to analysis. The following sections offer a comparative overview of the most common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—and provide step-by-step methodologies for their implementation.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reliable quantification of tetrabenazine and its metabolites. The ideal method should provide high recovery, minimal matrix effects, and a workflow compatible with the intended analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Below is a summary of the performance characteristics of SPE, LLE, and PPT.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation techniques for tetrabenazine analysis in human plasma.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 85% | > 90% | Typically 70-90% (Analyte dependent) |
| Matrix Effect | Minimal | Moderate to Significant | Low to Moderate |
| Limit of Quantification (LOQ) | 0.01 ng/mL[1][2] | 0.5 ng/mL[3] | Analyte and method dependent |
| Linearity Range | 0.01 - 5.03 ng/mL[1][2] | 0.5 - 200 ng/mL[3] | Method dependent |
| Analysis Time | ~30 minutes per batch | < 15 minutes per batch | ~20-30 minutes per batch |
| Cost per Sample | Moderate to High | Low | Low to Moderate |
| Selectivity | High | Low | Moderate |
Experimental Workflows & Protocols
Detailed protocols for each sample preparation technique are provided below. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) to visually represent the process.
Solid-Phase Extraction (SPE) of Tetrabenazine from Human Plasma
SPE is a highly selective method that yields clean extracts, making it ideal for sensitive bioanalytical assays. The following protocol is based on a validated LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites.[1][2]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 25 µL of an internal standard (IS) working solution (e.g., Tetrabenazine-d7).
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute tetrabenazine and its metabolites with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for Tetrabenazine analysis.
Protein Precipitation (PPT) of Tetrabenazine from Human Plasma
PPT is a rapid and cost-effective method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample (or the supernatant directly if evaporation is skipped) to an autosampler vial for LC-MS/MS analysis.
-
Caption: Protein Precipitation (PPT) workflow for Tetrabenazine analysis.
Liquid-Liquid Extraction (LLE) of Tetrabenazine from Human Plasma
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. This method can provide clean extracts with reduced matrix effects.
-
Sample Preparation:
-
To 500 µL of human plasma in a glass tube, add 50 µL of the internal standard.
-
Add 200 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH and ensure tetrabenazine is in its non-ionized form. Vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.
-
-
Organic Phase Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for Tetrabenazine analysis.
Sample Preparation for Tissue Homogenates
The analysis of tetrabenazine in tissue samples requires an initial homogenization step to release the analyte from the tissue matrix.
Protocol: Tissue Homogenization
-
Tissue Weighing and Lysis Buffer Addition:
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold lysis buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
-
-
Homogenization:
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice until no visible tissue fragments remain.
-
-
Centrifugation:
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Collect the supernatant, which contains the analyte of interest.
-
The resulting supernatant can then be processed using one of the aforementioned extraction techniques (SPE, PPT, or LLE), with potential modifications to the protocol to account for the different matrix composition.
Conclusion
The selection of an appropriate sample preparation method is a critical step in the bioanalysis of tetrabenazine.
-
Solid-Phase Extraction offers the highest selectivity and produces the cleanest extracts, making it the preferred method for high-sensitivity applications, despite its higher cost and longer processing time.[1][2]
-
Protein Precipitation is a rapid and economical choice for high-throughput screening, but it may suffer from significant matrix effects that can impact assay performance.
-
Liquid-Liquid Extraction provides a balance between cleanliness, cost, and throughput, and can be optimized to achieve good recovery and selectivity.
The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. Method validation, including assessment of recovery and matrix effects, is essential to ensure the accuracy and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of Tetrabenazine-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tetrabenazine-d7 (TBZ-d7) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). TBZ-d7 is a deuterated analog of Tetrabenazine and is commonly used as an internal standard (IS) in pharmacokinetic and drug metabolism studies of Tetrabenazine and its active metabolites.[1][2][3][4]
Introduction
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is utilized in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[3][4][5][6] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into presynaptic vesicles.[4][5][7] By inhibiting VMAT2, Tetrabenazine leads to the depletion of these monoamines at the synapse, thereby alleviating the symptoms of chorea.[4][5] Accurate quantification of Tetrabenazine and its metabolites is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability during sample preparation and analysis, leading to robust and reliable bioanalytical data.
Signaling Pathway of Tetrabenazine Action
Tetrabenazine's primary mechanism of action is the inhibition of VMAT2, which disrupts the normal signaling of monoamine neurotransmitters. The following diagram illustrates this pathway.
Experimental Protocols
The following protocols are based on established methods for the analysis of Tetrabenazine and its metabolites using this compound as an internal standard.[1][2][4]
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
-
To 200 µL of human plasma, add a working solution of this compound (internal standard).
-
Vortex mix the samples.
-
Perform solid-phase extraction using C18 cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes from the cartridges.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Value |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax SB C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate |
| Flow Rate | 0.8 mL/min[1][2][4] |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 5-20 µL |
| Run Time | Approximately 2.5 minutes[1][2] |
Mass Spectrometry (MS) Method
The following parameters are recommended for an API-4000 LC-MS/MS system or a similar triple quadrupole mass spectrometer.[1][2][4]
| Parameter | Value |
| Mass Spectrometer | API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 10-20 psi |
| Collision Gas (CAD) | 4-8 psi |
| IonSpray Voltage (IS) | 5000-5500 V |
| Temperature (TEM) | 500-600 °C |
| Ion Source Gas 1 (GS1) | 40-50 psi |
| Ion Source Gas 2 (GS2) | 40-50 psi |
Note: The optimal source and gas parameters may vary between instruments and should be optimized accordingly.
Mass Spectrometry Parameters for this compound
The following table summarizes the key mass spectrometry parameters for the detection of this compound.
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) |
| This compound (IS) | 325.1 | 220.0 | 150-200 |
Note: Compound-dependent parameters such as Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized by infusing a standard solution of this compound into the mass spectrometer to achieve maximum signal intensity. This is a standard practice in analytical method development to account for instrument-specific variations.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of a sample using this compound as an internal standard.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
Application Notes and Protocols: Use of Tetrabenazine-d7 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetrabenazine-d7 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) assays. The information is intended to guide researchers in accurately quantifying Tetrabenazine and its metabolites in biological matrices.
Introduction
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2] Due to its rapid and extensive hepatic metabolism, plasma concentrations of the parent drug are often below the limit of detection.[1][3] The primary active metabolites are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][3]
Accurate quantification of Tetrabenazine and its metabolites in biological samples is crucial for DMPK studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] this compound, being a deuterated analog of Tetrabenazine, exhibits similar physicochemical properties and extraction efficiency to the analyte, while its distinct mass allows for its differentiation and use for normalization during analysis.[6] This approach corrects for variability during sample preparation and analysis, leading to improved accuracy and precision.[7]
Principle of Method
The core of the DMPK assay for Tetrabenazine involves the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This powerful analytical technique offers high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices like plasma.
The method relies on the addition of a known concentration of this compound as an internal standard (IS) to the biological samples at the beginning of the sample preparation process.[7][8] Both the analyte (Tetrabenazine and its metabolites) and the IS are extracted from the matrix, separated chromatographically, and then detected by the mass spectrometer. The ratio of the analyte peak area to the IS peak area is used to calculate the concentration of the analyte in the sample, effectively correcting for any sample loss during processing or fluctuations in instrument response.[7]
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes extensive first-pass metabolism in the liver, primarily by carbonyl reductase, to form its two major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][3] These metabolites are further metabolized, mainly by the cytochrome P450 enzyme CYP2D6, to O-dealkylated metabolites.[1][3]
Caption: Metabolic pathway of Tetrabenazine.
Experimental Protocols
This section provides a detailed protocol for the quantification of Tetrabenazine, α-HTBZ, and β-HTBZ in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is adapted from a validated method.[8][9]
Materials and Reagents
-
Tetrabenazine reference standard
-
α-dihydrotetrabenazine reference standard
-
β-dihydrotetrabenazine reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tetrabenazine, α-HTBZ, β-HTBZ, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tetrabenazine, α-HTBZ, and β-HTBZ stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in the same diluent.
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the sample preparation process.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following tables summarize the recommended chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax SB C18 or equivalent |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[8] |
| Flow Rate | 0.8 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[10] |
| Run Time | 2.5 min[8] |
Table 2: Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine | 318.2 | 220.0 |
| α-dihydrotetrabenazine | 320.2 | 302.4 |
| β-dihydrotetrabenazine | 320.2 | 165.2 |
| This compound (IS) | 325.1 | 220.0 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Data Analysis and Presentation
Calibration Curve
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The calibration range should encompass the expected concentrations in the study samples. For example, a validated method used a range of 0.01-5.03 ng/mL for Tetrabenazine and 0.50-100 ng/mL for its metabolites.[8]
Quantitative Data Summary
The following tables provide a summary of key pharmacokinetic parameters for Tetrabenazine and its metabolites, as well as a comparison with its deuterated form, Deutetrabenazine.
Table 3: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites
| Parameter | Tetrabenazine | α-HTBZ | β-HTBZ |
| Half-life (t½) | ~10 hours[3] | 4-8 hours[3] | 2-4 hours[3] |
| Time to Peak (Tmax) | N/A (often below detection)[3] | ~1.5 hours[3] | ~1.5 hours[3] |
| Protein Binding | 82-88%[1] | 60-68%[1] | 59-63%[1] |
| Bioavailability | ~5%[3] | High | High |
Table 4: Comparison of Pharmacokinetic Parameters: Tetrabenazine vs. Deutetrabenazine (Deuterated Tetrabenazine)
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) |
| Total (α+β)-HTBZ Half-life (t½) | ~4.8 hours[11] | ~8.6 hours[11] |
| Total (α+β)-HTBZ AUCinf (ng·hr/mL) | ~261[11] | ~542[11] |
| Total (α+β)-HTBZ Cmax (ng/mL) | ~61.6[11] | ~74.6[11] |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
Deuteration of Tetrabenazine leads to a longer half-life and increased systemic exposure of the active metabolites with only a minor increase in peak concentrations.[11]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative determination of Tetrabenazine and its active metabolites in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, enabling accurate characterization of the pharmacological profile of Tetrabenazine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. neurology.org [neurology.org]
Troubleshooting & Optimization
Troubleshooting signal suppression for Tetrabenazine-d7 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the LC-MS analysis of Tetrabenazine-d7.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it affect my this compound internal standard?
A1: Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of the analyte of interest (in this case, your internal standard, this compound) is reduced.[1][2][3] This occurs when co-eluting compounds from the sample matrix interfere with the ionization process of your target analyte in the mass spectrometer's ion source.[1][2][3] These interfering components can be endogenous substances from the biological matrix (like phospholipids, salts, and proteins) or exogenous substances introduced during sample preparation.[4] Because this compound is chemically very similar to tetrabenazine, it is susceptible to the same sources of ion suppression.[5] The underlying principle of using a stable isotope-labeled internal standard is that it will be affected by ion suppression to the same extent as the analyte, allowing for accurate quantification.[5][6] However, significant suppression can still lead to poor peak shape, reduced sensitivity, and inconsistent results.[7]
Q2: What are the most common causes of signal suppression for this compound?
A2: The most frequent causes of signal suppression for this compound are related to matrix effects and co-eluting substances. These can be broadly categorized as:
-
Matrix Components: Biological samples are complex mixtures containing numerous compounds.[8] Phospholipids, in particular, are notorious for causing ion suppression in reversed-phase chromatography. Salts and other endogenous molecules can also interfere with the ionization process.[4]
-
Sample Preparation: Inadequate sample cleanup can leave behind significant matrix components that co-elute with this compound.[2][9] For instance, protein precipitation, while simple, may not be sufficient to remove all interfering substances.[10]
-
Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of matrix components with your analyte and internal standard.[5] This is especially problematic in high-throughput methods with short run times.[11]
-
Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can suppress ionization. For example, trifluoroacetic acid (TFA) is a known ion-suppressing agent.[12]
-
Co-administered Drugs and their Metabolites: If the subject is on other medications, these drugs or their metabolites can co-elute and cause signal suppression.[6]
Q3: My this compound signal is low and inconsistent. How can I confirm that signal suppression is the cause?
A3: To determine if signal suppression is affecting your this compound signal, you can perform a post-column infusion experiment. This involves continuously infusing a solution of this compound into the MS detector while injecting a blank, extracted sample matrix onto the LC column.[1][3] A drop in the baseline signal of this compound at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.[3]
Another method is to compare the peak area of this compound in a neat solution (solvent) to its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[4]
Troubleshooting Guide
Q1: My this compound signal is weak and variable. What are the initial steps I should take to troubleshoot this issue?
A1: A systematic approach is crucial for identifying the root cause of signal suppression. The following workflow can guide your troubleshooting efforts.
Q2: How can I improve my sample preparation to minimize signal suppression for this compound?
A2: Effective sample preparation is key to removing interfering matrix components before they enter the LC-MS system.[2] While protein precipitation is a quick method, it may not be sufficient for complex matrices like plasma, often leaving behind phospholipids and other suppressive agents.[10] Consider more selective techniques such as:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A C18 stationary phase is commonly used for the extraction of tetrabenazine and its metabolites.[13]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to protein precipitation.
The choice of sample preparation method can have a significant impact on the signal intensity of this compound.
Table 1: Impact of Sample Preparation Technique on this compound Signal Intensity
| Sample Preparation Method | Relative Signal Intensity (%) | Key Considerations |
| Protein Precipitation | 40-60% | Fast and simple, but may result in significant ion suppression.[10] |
| Liquid-Liquid Extraction | 70-85% | More effective at removing interferences than protein precipitation. |
| Solid-Phase Extraction | >90% | Generally provides the cleanest extracts and the least signal suppression.[2][13] |
| Note: Values are illustrative and can vary depending on the specific matrix and experimental conditions. |
Q3: Can I adjust my chromatographic conditions to avoid signal suppression?
A3: Yes, optimizing your chromatography is a powerful way to mitigate signal suppression. The goal is to separate the elution of this compound from the regions where interfering matrix components elute.[5]
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Stationary Phase: If you are using a standard C18 column, consider trying a different chemistry, such as a phenyl-hexyl or a biphenyl column, which may offer different selectivity for matrix components.
-
Adjust the Mobile Phase: The composition of the mobile phase can influence both chromatography and ionization efficiency. For instance, using ammonium acetate as a buffer can be effective for the analysis of tetrabenazine.[10][13]
Table 2: Effect of Mobile Phase Additives on Analyte Signal
| Mobile Phase Additive | Typical Concentration | Effect on Signal |
| Formic Acid | 0.1% | Generally provides good protonation for positive ion mode, but can cause suppression at higher concentrations.[12] |
| Ammonium Formate | 5-10 mM | Often improves signal intensity and peak shape.[12] |
| Ammonium Acetate | 5 mM | Has been shown to be effective for tetrabenazine analysis.[13] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong ion-pairing agent that can significantly suppress signal in ESI.[12] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
This experiment helps to visualize the regions in your chromatogram where ion suppression occurs.
-
Prepare a solution of this compound at a concentration that gives a stable and mid-range signal on your mass spectrometer (e.g., 50 ng/mL in 50:50 acetonitrile:water).
-
Set up a 'T' junction between your LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a syringe pump.
-
Inject a blank, extracted matrix sample (prepared using your standard protocol) onto the LC column and acquire data in the MRM channel for this compound.
-
Analyze the resulting chromatogram. A stable baseline represents the unsuppressed signal of the infused this compound. Any dips or negative peaks in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.[3]
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This method quantifies the extent of ion suppression or enhancement.[4]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracts with this compound to the same concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard-Normalized Matrix Factor: This is the ultimate measure of whether the internal standard successfully corrects for matrix effects.
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
A value close to 1 indicates effective compensation.
-
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Tetrabenazine-d7
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the ionization efficiency of Tetrabenazine-d7 (TBZ-d7) in mass spectrometry analyses.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique and mode for this compound analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective technique for analyzing this compound.[1][2] This method consistently produces a strong protonated molecular ion, which is ideal for sensitive quantification.
Q2: What are the expected precursor and product ions for this compound in an LC-MS/MS experiment?
A2: When using ESI in positive mode, the primary precursor ion for this compound is the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 325.1. A common and stable product ion used for quantification in Multiple Reaction Monitoring (MRM) mode is m/z 220.0.[3]
Q3: I am observing a weak signal for TBZ-d7. What are the first steps to improve its intensity?
A3: Low signal intensity is often related to suboptimal ion source parameters. A systematic optimization of the ESI source is the first crucial step. The key parameters to adjust are the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[4][5] Fine-tuning these settings can dramatically increase ion generation and transmission.
Q4: My mass spectrum shows multiple peaks for TBZ-d7 (e.g., m/z 325, 347, 363). What causes this?
A4: This pattern indicates the formation of adduct ions in the ESI source. Besides the desired protonated molecule ([M+H]⁺ at m/z 325.1), you are likely observing sodium ([M+Na]⁺ at m/z ~347) and potassium ([M+K]⁺ at m/z ~363) adducts.[6] These adducts split the total ion current, reducing the intensity of the target ion. Using high-purity solvents, plastic containers instead of glassware, and adding a small amount of a proton source like formic acid to the mobile phase can minimize their formation.
Q5: Can this compound degrade during sample preparation or analysis?
A5: Yes, tetrabenazine is susceptible to degradation under several conditions. It is particularly sensitive to acidic environments, where it can interconvert with its cis-isomer.[2][7] It can also degrade upon exposure to light (photolytic degradation) and through oxidation.[1][7][8] Therefore, it is critical to protect samples from light, maintain a suitable pH, and avoid prolonged storage at room temperature.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low Signal Intensity and Poor Sensitivity
This is one of the most common challenges in LC-MS analysis. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Problem: Observation of Unexpected or Unwanted Ions
The presence of ions other than the target [M+H]⁺ can complicate data analysis and reduce sensitivity.
-
Cause A: Adduct Formation
-
Identification: Sodium adducts ([M+Na]⁺) appear at M+22 Da relative to the protonated ion, while potassium adducts ([M+K]⁺) appear at M+38 Da. If using an ammonium-based buffer, ammonium adducts ([M+NH₄]⁺) may be observed at M+17 Da.[6][9]
-
Solution:
-
Use high-purity solvents (LC-MS grade) and fresh mobile phases.
-
Replace glassware with polypropylene vials and containers to minimize leaching of sodium and potassium ions.[6]
-
Acidify the mobile phase with 0.1% formic acid to promote protonation and reduce metal adduct formation.
-
If ammonium adducts are desired for their stability, use ammonium acetate or ammonium formate as a buffer.[10]
-
-
Caption: Common ionization pathways for this compound in ESI.
-
Cause B: In-Source Fragmentation
-
Identification: The appearance of ions at lower m/z values that correspond to known fragments of tetrabenazine (e.g., fragments resulting from the loss of the isobutyl group).[1]
-
Solution: This phenomenon is controlled by the cone voltage or fragmentor voltage. Reduce this voltage in increments until the precursor ion ([M+H]⁺) is maximized and fragmentation is minimized. While sometimes used for confirmation, excessive in-source fragmentation reduces the abundance of the precursor ion available for MS/MS analysis.[11][12]
-
Section 3: Experimental Protocols and Data
Experimental Protocols
Protocol 1: ESI Source Optimization for TBZ-d7
This protocol outlines a systematic approach to optimizing ESI source parameters by infusing a standard solution directly into the mass spectrometer.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration of approximately 100-500 ng/mL in a typical mobile phase composition (e.g., 60:40 acetonitrile:5 mM ammonium acetate).[10]
-
Infuse the Standard: Using a syringe pump, infuse the solution directly into the ESI source at a flow rate typical for your LC method (e.g., 0.5-0.8 mL/min).[10]
-
Set Initial MS Parameters: Set the mass spectrometer to monitor the [M+H]⁺ ion for TBZ-d7 (m/z 325.1).
-
Optimize Parameters Sequentially:
-
Capillary Voltage: Vary the voltage (e.g., from 2.0 to 5.0 kV) and record the ion intensity. Select the voltage that provides the highest, most stable signal.
-
Drying Gas Temperature: Adjust the temperature (e.g., from 250°C to 450°C) to find the optimal value for desolvation without causing thermal degradation.[1]
-
Drying Gas Flow Rate: Modify the gas flow (e.g., 8 to 12 L/min) to maximize signal intensity.
-
Nebulizer Pressure: Adjust the nebulizer pressure (e.g., 30 to 50 psi) to ensure efficient and stable spray formation.[1]
-
-
Refine and Finalize: Re-adjust the initial parameters slightly, as they can have interactive effects.[4] Once the optimal combination is found, record these settings for your LC-MS/MS method.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| LC Column | Zorbax SB C18 or equivalent | [10] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient/Isocratic | 60:40 (B:A) Isocratic | [10] |
| Flow Rate | 0.8 mL/min | [10] |
| Ionization Mode | ESI Positive | [1] |
| Precursor Ion (Q1) | m/z 325.1 | [3] |
| Product Ion (Q3) | m/z 220.0 | [3] |
| Drying Gas Temp. | 450°C | [1] |
| Nebulizer Gas (GS1) | 30 psi | [1] |
| Heater Gas (GS2) | 35 psi | [1] |
| Declustering Potential | 70 V |[1] |
Table 2: Common Adducts and Ions of this compound (C₁₉H₂₀D₇NO₃)
| Ion Species | Description | Approximate m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule (Target Ion) | 325.1 |
| [M+NH₄]⁺ | Ammonium Adduct | 342.1 |
| [M+Na]⁺ | Sodium Adduct | 347.1 |
| [M+K]⁺ | Potassium Adduct | 363.1 |
| [M-C₄H₉]⁺ fragment | Loss of isobutyl group | ~268 |
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | PCOVERY [pcovery.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 10. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Tetrabenazine
Welcome to the technical support center for the bioanalysis of Tetrabenazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern in the bioanalysis of Tetrabenazine?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation.[2] In the LC-MS/MS analysis of Tetrabenazine, endogenous components like phospholipids are a primary cause of matrix effects, potentially leading to unreliable pharmacokinetic data.[3]
Q2: What are the most common sources of matrix effects in plasma samples?
A2: The most common sources of matrix effects in plasma are endogenous phospholipids, salts, and proteins that were not completely removed during sample preparation.[1] Exogenous substances such as anticoagulants used during sample collection or dosing vehicles can also contribute to matrix interference.[1] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with the analyte, suppressing the ionization process in the mass spectrometer source.[3]
Q3: How can I assess the presence and magnitude of matrix effects in my Tetrabenazine assay?
A3: The standard method for quantitatively assessing matrix effects is the post-extraction spike method.[1][2] This involves comparing the peak response of an analyte spiked into the extract of a blank matrix sample to the response of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[1] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects occur.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Tetrabenazine bioanalysis?
A4: Yes, using a SIL-IS, such as Tetrabenazine-d7, is highly recommended and considered the gold standard. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects.[4] This allows it to compensate for variations in ionization efficiency, thereby improving the accuracy and precision of the assay.[5][6] Regulatory guidelines emphasize the importance of using an appropriate internal standard to mitigate matrix effects.
Q5: Which sample preparation technique is best for minimizing matrix effects for Tetrabenazine?
A5: While simpler methods like Protein Precipitation (PPT) are fast, they are often insufficient for removing phospholipids and result in significant matrix effects.[3] More comprehensive techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering components.[3][7] For Tetrabenazine and its metabolites, a validated method using C18 SPE cartridges has been shown to be effective, with studies reporting no significant matrix effects.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of Tetrabenazine.
Issue 1: High variability in QC sample results and poor reproducibility.
-
Possible Cause: Inconsistent matrix effects between different lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Lots: As per FDA guidance, assess the matrix effect in at least six different lots of the biological matrix.[2]
-
Improve Sample Cleanup: If variability is high, your current sample preparation may be inadequate. Consider switching from a simple method like PPT to a more robust one like SPE or supported liquid extraction (SLE).[3][8]
-
Check Internal Standard Performance: Ensure your stable isotope-labeled internal standard is performing correctly and tracking the analyte's behavior. The IS-normalized matrix factor should be close to 1.[2]
-
Optimize Chromatography: Modify your LC method to achieve better separation between Tetrabenazine, its metabolites, and the region where phospholipids elute.
-
Issue 2: Low signal intensity or poor sensitivity (high LLOQ).
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-extraction spike method to quantify the matrix factor. A value significantly less than 1 confirms ion suppression.[1]
-
Enhance Sample Preparation: Protein precipitation often leaves behind high levels of phospholipids, a major cause of ion suppression.[3] Implement a more effective cleanup technique like SPE with specific phospholipid removal plates or cartridges.
-
Chromatographic Separation: Adjust the gradient or mobile phase composition to separate Tetrabenazine from the "phospholipid elution zone," which typically appears in the middle of a reversed-phase gradient.
-
Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI), which is more susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI), which can be less affected.[9]
-
Issue 3: Unexpected peaks or high background in blank samples.
-
Possible Cause: Interference from the matrix, reagents, or carryover.
-
Troubleshooting Steps:
-
Analyze Blank Matrix: Inject an extract of a blank matrix sample (without analyte or IS) to identify endogenous interferences.
-
Check Reagents and Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.
-
Optimize Wash Steps: In your LC method, ensure the wash steps are adequate to prevent carryover from one injection to the next.
-
Improve Selectivity: If an endogenous component is interfering, a more selective sample preparation method like SPE can help remove it.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects. While specific comparative data for Tetrabenazine is limited, the following table summarizes the generally expected performance of common techniques based on their efficiency in removing phospholipids, the primary source of matrix interference.
| Sample Preparation Technique | Typical Analyte Recovery | Relative Matrix Effect | Throughput | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Good to Excellent | High | High | Simple, fast, and inexpensive. | Leaves phospholipids in the extract, leading to significant ion suppression.[3][10] |
| Liquid-Liquid Extraction (LLE) | Variable to Good | Moderate | Low to Medium | Can provide cleaner extracts than PPT. | Labor-intensive, difficult to automate, and can form emulsions.[11] |
| Solid-Phase Extraction (SPE) | Good to Excellent | Low to Minimal | Medium | Provides excellent sample cleanup, removing salts and phospholipids effectively.[7] | Requires method development and is more costly than PPT. |
| HybridSPE / Phospholipid Removal Plates | Excellent | Minimal | High | Specifically targets and removes phospholipids while precipitating proteins.[3] | Higher cost per sample. |
This table represents typical performance characteristics. Actual results may vary based on the specific analyte and protocol.
Experimental Protocols
1. Recommended Protocol: Solid-Phase Extraction (SPE) for Tetrabenazine
This protocol is adapted from a validated method for the simultaneous quantification of Tetrabenazine and its metabolites in human plasma.[5][6]
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (this compound).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute Tetrabenazine and its metabolites from the cartridge using 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
2. Alternative Protocol: Protein Precipitation (PPT)
This is a general protocol for rapid sample cleanup.
-
Sample Aliquot: Place 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[12]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[12]
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analysis: Inject the supernatant directly or after evaporation and reconstitution.
3. Alternative Protocol: Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting basic compounds like Tetrabenazine.
-
Sample Aliquot: Place 200 µL of plasma into a glass tube.
-
Add Internal Standard: Spike the sample with the internal standard.
-
pH Adjustment: Add 50 µL of a basic solution (e.g., 0.1 M NaOH) to raise the pH and ensure Tetrabenazine is in its neutral, extractable form.
-
Add Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex or shake the mixture for 5-10 minutes.
-
Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A typical workflow for the bioanalysis of Tetrabenazine in plasma samples.
Caption: Key components in biological matrices that cause ion suppression or enhancement.
Caption: A decision tree for troubleshooting common issues related to matrix effects.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Useful Protocols [research.childrenshospital.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. a protein precipitation extraction method [protocols.io]
Solubility of Tetrabenazine-d7 in various organic solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Tetrabenazine-d7 in various organic solvents. It includes quantitative data, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in experimental design and execution.
Solubility Data of this compound
The following table summarizes the known solubility of this compound in common organic solvents. Data for the non-deuterated form, Tetrabenazine, is also included for reference, as the solubility characteristics are expected to be very similar.
| Solvent | This compound Solubility | Tetrabenazine Solubility (approx.) |
| Chloroform | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM | ~25 mg/mL |
| Ethanol | Soluble up to 30 mM | ~10 mg/mL |
| Dimethylformamide (DMF) | Not explicitly reported | ~30 mg/mL[1] |
| Methanol | Not explicitly reported | Sparingly soluble |
Note: "Soluble" indicates that a clear solution was formed at standard laboratory concentrations, though the exact quantitative value was not specified in the available literature. "Sparingly soluble" suggests that the compound has low solubility in that solvent.
Experimental Protocols
A standard method for determining the solubility of a compound like this compound is the shake-flask method , which can be adapted for either kinetic or thermodynamic solubility assessment.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for a set period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C).
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent at that temperature.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during solubility experiments with this compound.
Q1: My this compound is not dissolving in a solvent where it is reported to be soluble. What could be the problem?
A1: Several factors could be at play:
-
Insufficient Solvent: The amount of solvent may be insufficient to dissolve the quantity of this compound used. Try adding more solvent incrementally.
-
Low Temperature: Solubility is often temperature-dependent. Gently warming the mixture may help, but be cautious of potential degradation if the compound is heat-sensitive.
-
Impure Compound or Solvent: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using high-purity materials.
-
Equilibration Time: For thermodynamic solubility, ensure you have allowed sufficient time for the solution to reach equilibrium (24-48 hours is standard).
Q2: I am seeing inconsistent solubility results between experiments. What could be the cause?
A2: Inconsistent results are often due to variations in experimental conditions:
-
Temperature Fluctuations: Ensure a constant and controlled temperature throughout your experiments.
-
Pipetting Errors: Inaccurate measurement of solvent or sample can lead to variability. Calibrate your pipettes regularly.
-
Incomplete Phase Separation: If undissolved solid is accidentally transferred for analysis, it will lead to an overestimation of solubility. Ensure proper centrifugation and filtration.
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC, UV-Vis) is validated and consistently performing.
Q3: How can I dissolve this compound for in vitro assays that use aqueous buffers?
A3: Since this compound has low aqueous solubility, a common technique is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically <1%).
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic solubility measures the concentration of a compound when it first precipitates out of a solution that was prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer. It's a faster, higher-throughput measurement often used in early drug discovery.
-
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the undissolved solid. It is a more accurate and fundamental measure of solubility.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Experimental Workflow.
References
Improving peak shape and resolution for Tetrabenazine analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution during the analysis of Tetrabenazine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for Tetrabenazine?
Poor peak shape for Tetrabenazine, a basic compound, is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can interact with the basic amine groups of Tetrabenazine, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the analyte to be in a mixed ionic state, resulting in broadened or split peaks. For a basic compound like Tetrabenazine, a pH below its pKa is generally recommended.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Contamination: A contaminated column or system can introduce interfering peaks or cause peak distortion.
Q2: How can I improve the resolution between Tetrabenazine and its related substances or metabolites?
Improving resolution often involves optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage and the type and concentration of the buffer can significantly impact selectivity and resolution.
-
Column Chemistry: Employing a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) can alter the retention mechanism and improve separation. High-purity, end-capped columns are often preferred for basic compounds.
-
Temperature: Optimizing the column temperature can affect retention times and selectivity, potentially improving resolution.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve the resolution between closely eluting peaks.
Troubleshooting Guides
Issue 1: Peak Tailing for Tetrabenazine
Peak tailing is a common issue when analyzing basic compounds like Tetrabenazine. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Tetrabenazine peak tailing.
Detailed Methodologies:
-
Mobile Phase pH Adjustment:
-
The pKa of Tetrabenazine is approximately 6.5. To ensure it is in a single protonated state and minimize silanol interactions, adjust the mobile phase pH to be between 2.5 and 4.5.
-
Prepare a buffer, such as 10-20 mM phosphate or formate, and adjust the pH using an appropriate acid (e.g., phosphoric acid, formic acid).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Column Selection:
-
If using a standard C18 column, ensure it is from a reputable vendor and specified as "high-purity" and "fully end-capped."
-
If tailing persists, consider a column with an alternative stationary phase. A Phenyl-Hexyl phase can offer different selectivity through pi-pi interactions, while an embedded polar group (EPG) column can provide better shielding of silanol groups.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Mobile Phase pH | 2.5 - 4.5 | Minimizes silanol interactions by keeping Tetrabenazine protonated. |
| Buffer Concentration | 10 - 20 mM | Provides sufficient buffering capacity without being too viscous. |
| Organic Modifier | Acetonitrile or Methanol | Adjust percentage to optimize retention and resolution. |
| Column Temperature | 30 - 45 °C | Can improve peak shape and efficiency. |
Issue 2: Poor Resolution Between Tetrabenazine and its Metabolites
Achieving adequate separation between Tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), is critical for accurate quantification.
Experimental Workflow for Method Development:
Caption: Method development workflow for improving resolution.
Detailed Experimental Protocol (Example):
A successful separation of Tetrabenazine and its metabolites can often be achieved using a C18 column with a gradient elution.
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Mass Spectrometry (MS) is often used for its sensitivity and selectivity.
Quantitative Data for Method Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Comparison |
| Column | Standard C18 | Phenyl-Hexyl | Embedded Polar Group | Phenyl-Hexyl may offer better selectivity for aromatic compounds. |
| Organic Modifier | Acetonitrile | Methanol | 50:50 ACN:MeOH | Acetonitrile often provides sharper peaks and lower backpressure. |
| Temperature | 30 °C | 40 °C | 50 °C | Higher temperatures can decrease retention but may improve peak shape. |
Technical Support Center: Minimizing Carryover in LC-MS Analysis of Tetrabenazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tetrabenazine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm seeing a peak for Tetrabenazine in my blank injection immediately following a high-concentration sample. What is the first step?
A1: The first step is to distinguish between true carryover and general system contamination.[1] Inject a series of blanks. If the peak area decreases with each subsequent blank injection, it is likely carryover.[2] If the peak area remains relatively constant across multiple blanks, you may have a contaminated mobile phase, solvent, or a contaminated system component.[1][2]
Q2: How can I identify the source of the carryover within my LC system?
A2: A systematic approach is the most effective way to isolate the source of carryover.[1][3] The primary suspects are the autosampler/injector, the column, and connecting tubing/valves.[4][5] You can perform a process of elimination by systematically bypassing or replacing components and injecting a blank after a high-concentration standard.[1][3] For example, to test the column, replace it with a zero-dead-volume union and run the sequence again. If carryover disappears, the column is the likely source.[2]
Q3: My autosampler seems to be the source of the carryover. What specific actions can I take?
A3: The autosampler is a common source of carryover due to its complex flow paths and moving parts like the needle and rotor seal.[4][5]
-
Optimize Wash Solvents: Ensure your needle wash solvent is strong enough to fully solubilize Tetrabenazine. A "Magic Mix" of water:acetonitrile:methanol:isopropanol (1:1:1:1) can be effective for removing hydrophobic substances.[6] For stubborn basic compounds like Tetrabenazine, adding a small amount of acid (e.g., 0.1-1% formic acid) or base to the wash solvent can significantly improve cleaning efficiency.[2]
-
Increase Wash Volume and Duration: Increase the number and duration of needle washes between injections.[7]
-
Check for Hardware Issues: Inspect the needle, needle seat, and injection valve rotor seal for wear, scratches, or blockage.[1][4] Worn or dirty seals are a frequent cause of carryover and should be cleaned or replaced.[1]
Q4: I've ruled out the injector. Could the analytical column be retaining Tetrabenazine?
A4: Yes, the column can be a significant source of carryover, especially if it becomes fouled over time with matrix components or strongly retained substances.[2][4]
-
Implement a Column Wash: At the end of each sample sequence, flush the column with a strong solvent (e.g., a high percentage of organic solvent like acetonitrile) to remove any strongly retained compounds.[6][8]
-
Reverse Flush the Column: For a more aggressive cleaning, disconnect the column from the detector, reverse the flow direction, and flush with a series of solvents.[9][10] A typical procedure involves washing with water, then an organic solvent like acetonitrile, and re-equilibrating with the mobile phase.[9]
Q5: Can my mobile phase composition contribute to carryover?
A5: While less common than injector or column issues, the mobile phase can play a role. If the mobile phase is too weak (i.e., not a high enough percentage of organic solvent in a reversed-phase system), Tetrabenazine may not elute completely during the run, leading to it appearing in subsequent injections. Ensure your gradient elution profile ends with a sufficiently high concentration of organic solvent to elute all analytes.[4] Using gradient elution is generally preferred over isocratic elution to reduce carryover.[4]
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is the appearance of an analyte signal in a sample (typically a blank) that originates from a preceding injection of a higher concentration sample.[2][3][7] It can lead to an overestimation of the analyte amount and compromise the accuracy of quantitative results.[3] Regulatory guidelines often require that the carryover peak area in a blank following the highest standard be less than 20% of the peak area for the Lower Limit of Quantitation (LLOQ).[5][11]
Q2: What are the common physical and chemical causes of carryover?
A2: Carryover can be caused by several factors:
-
Physical Trapping: Analytes can be trapped in microscopic spaces, such as scratches on a valve rotor, poorly made tubing connections, or dead volumes in the flow path.[1][5]
-
Chemical Adsorption: Analytes can adsorb to surfaces within the LC system, including tubing, frits, the injector needle, and the column stationary phase.[5] For a basic compound like Tetrabenazine, this can be due to hydrophobic, ionic, or hydrogen bonding interactions.[1]
Q3: What are some recommended wash solvents for Tetrabenazine analysis?
A3: The ideal wash solvent should be strong enough to dissolve Tetrabenazine and miscible with the mobile phase.[7] Since Tetrabenazine is soluble in solvents like methanol and acetonitrile, these are good starting points.[12][13] An effective strategy is to use a multi-solvent wash. For example, a wash sequence could include:
-
A solvent with a pH that neutralizes the charge of the analyte (e.g., a slightly acidic or basic wash).[2]
-
A strong organic solvent like acetonitrile or a mix like DMSO/methanol.[4]
-
The initial mobile phase to re-equilibrate the system.
Q4: How often should I perform system maintenance to prevent carryover?
A4: Regular preventative maintenance is crucial.[1] A daily wipe-down of the MS spray shield and chamber interior is good practice.[14] Weekly, you should perform more thorough cleaning of the ESI or APCI source components.[14] Regularly scheduled replacement of consumable parts like injector rotor seals, pump seals, and solvent filters will prevent many carryover issues from developing.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative metrics for assessing and mitigating carryover.
Table 1: Carryover Acceptance Criteria
| Parameter | Acceptance Limit | Source |
|---|---|---|
| Carryover in Blank after ULOQ* | < 20% of LLOQ** Response | [5][11] |
| Required Carryover Reduction for 4-Order Dynamic Range | < 0.002% | [11] |
*Upper Limit of Quantitation **Lower Limit of Quantitation
Table 2: Example of Carryover Reduction with Optimized Wash Protocol
| Wash Protocol | Carryover Result (% of LLOQ) | Source |
|---|---|---|
| Standard Fast Wash Station | >500% | [7] |
| Active Wash Station (Initial) | 263% | [7] |
| Active Wash Station + 3x DMSO Wash | 172% | [7] |
| Active Wash Station + 6x DMSO Wash | 156% |[7] |
Detailed Experimental Protocols
Protocol 1: Systematic Investigation of Carryover Source
This protocol helps systematically identify the part of the LC-MS system responsible for carryover.
-
Establish Baseline: Inject a high-concentration standard of Tetrabenazine, followed by a blank injection. Confirm that carryover is present and measure its peak area.
-
Test Injector vs. System: Perform a "null injection" or "air injection" where no sample is drawn, but the injection cycle is actuated. If a peak appears, the contamination may be in the wash solvent or system plumbing.[2]
-
Isolate the Column: Replace the analytical column with a zero-dead-volume union.
-
Repeat Injection Sequence: Inject the high-concentration standard followed by a blank.
-
Isolate the Autosampler: If the autosampler is suspected, thoroughly clean the needle, seat, and sample loop according to the manufacturer's instructions. Replace the rotor seal if it appears worn.[1] Re-run the baseline experiment to see if the cleaning was effective.
Protocol 2: General Purpose LC System and Column Cleaning
This is a general cleaning procedure for a reversed-phase system contaminated with hydrophobic compounds like Tetrabenazine. Always disconnect the column from the mass spectrometer before flushing.[8]
-
Initial System Flush (No Column): Disconnect the column and replace it with a union. Flush the entire system (pumps, injector, tubing) with a series of solvents for at least 15-20 minutes each. A recommended sequence is:
-
100% HPLC-grade Water
-
100% Isopropanol
-
100% Methanol
-
Re-equilibrate with your mobile phase.
-
-
Column Cleaning (Reversed Flow): Disconnect the column from the detector and connect it in the reverse flow direction.[9]
-
Flush with a sequence of solvents at a low flow rate (e.g., half the analytical flow rate).[9] A common sequence is:
-
20-30 column volumes of HPLC-grade water.
-
20-30 column volumes of 100% Acetonitrile.
-
20-30 column volumes of 100% Isopropanol (excellent for removing lipids and strongly bound hydrophobic compounds).
-
20-30 column volumes of 100% Acetonitrile.
-
20-30 column volumes of HPLC-grade water.
-
-
Re-installation and Equilibration: Reconnect the column in the normal flow direction and equilibrate thoroughly with your initial mobile phase conditions for at least 30-45 minutes before analysis.[9][15]
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and identifying carryover.
Caption: A logical workflow for troubleshooting LC-MS carryover.
Caption: An experimental workflow to isolate the source of carryover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Column washing and system cleaning – regular care keeps the system clean | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. shodex.de [shodex.de]
- 11. waters.com [waters.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. jetir.org [jetir.org]
- 14. agilent.com [agilent.com]
- 15. glsciences.eu [glsciences.eu]
Technical Support Center: Forced Degradation Studies of Tetrabenazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Tetrabenazine.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does Tetrabenazine typically degrade?
A1: Tetrabenazine is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[1][2] Some studies have also reported degradation under photolytic conditions, leading to discoloration.[3] Conversely, it has been found to be relatively stable under neutral hydrolytic conditions.[1][2]
Q2: What are the major degradation products of Tetrabenazine?
A2: The primary identified degradation products include:
-
Photolytic degradation: 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[3]
-
Oxidative degradation: An N-oxidation product of Tetrabenazine has been proposed.[1]
-
Acid-catalyzed degradation: A lipophilic impurity has been observed, which is hypothesized to be the cis-isomer of Tetrabenazine, formed via an open isoquinolinium intermediate.[4]
Q3: I am observing a yellow discoloration of my Tetrabenazine solution during my stability studies. What could be the cause?
A3: Yellowing of Tetrabenazine solutions, particularly in orodispersible film formulations, has been associated with exposure to light.[4] This discoloration is correlated with the formation of photolytic degradation products.[3][4] To prevent this, all sample preparations and studies should be conducted while protecting the samples from light.
Q4: My attempts at acid degradation are showing a new peak with the same mass-to-charge ratio (m/z) as the parent drug. What is this impurity?
A4: Under acidic conditions, Tetrabenazine can undergo an interconversion from its stable trans-conformation to a less stable cis-isomer. This isomer would have the same m/z ratio as the parent drug but a different retention time, often appearing as a more lipophilic compound in reverse-phase chromatography.[4]
Q5: What are the recommended starting concentrations for Tetrabenazine in forced degradation studies?
A5: It is generally recommended to start with a concentration of about 1 mg/mL. The goal is to achieve detectable degradation, ideally in the range of 1% to 30%.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, extend the exposure time, or use a higher concentration of the acid, base, or oxidizing agent. |
| Complete degradation of Tetrabenazine. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. |
| Poor chromatographic separation of degradation products. | The analytical method is not optimized for the separation of Tetrabenazine and its impurities. | Method development and optimization are crucial. Adjust the mobile phase composition, gradient program, column type, and pH to achieve adequate resolution between the parent drug and all degradation products. A C18 column with a mobile phase of ammonium acetate and acetonitrile is a good starting point.[1][2] |
| Inconsistent results between replicate experiments. | Lack of control over experimental parameters. | Ensure that all experimental parameters, such as temperature, light exposure, and concentration of reagents, are tightly controlled. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following tables summarize the observed degradation of Tetrabenazine under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Tetrabenazine
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observation | Degradation Products (m/z) |
| Acid Hydrolysis | 0.5 N HCl | 50-60°C | 14 hours | Degradation observed | 316, 192[1] |
| Alkaline Hydrolysis | 0.5 N NaOH | Room Temperature | 62 hours | Degradation observed | - |
| Oxidative | 0.3% H₂O₂ | Room Temperature | 48 hours | Degradation observed | 334 (N-oxide)[1] |
| Thermal | Dry Heat | 70°C | 1-2 months | Degradation observed | - |
| Photolytic | Light Exposure | Ambient | - | Yellowing, degradation | DTBZ, TTBZ[3] |
Table 2: Acid-Catalyzed Isomerization of Tetrabenazine
| Acid | Concentration | Temperature | Duration | Ratio of Tetrabenazine to Unknown Impurity (%) |
| HCl | 1 M | 70°C | 16 hours | 84:16 |
| Citric Acid | 1.5 M | 70°C | 70 hours | 79:21 |
| Acetonitrile + H₂O | - | 70°C | 70 hours | 79:21 |
| Data sourced from a study on the behavior of Tetrabenazine in an acidic medium.[5] |
Experimental Protocols
Acid Degradation
-
Weigh accurately about 202.0 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in 50 mL of methanol.
-
Add 0.5 N aqueous HCl to make up the volume to 100 mL.
-
Heat the solution in a water bath at 50-60°C with stirring for 14 hours.
-
After the specified time, withdraw a 3.75 mL aliquot and transfer it to a 10 mL volumetric flask.
-
Neutralize the solution with 1.8 mL of 0.5 N aqueous NaOH and make up the volume with the diluent (mobile phase).
-
Filter the solution through a 0.22 µm filter before injecting it into the HPLC system.[1]
Alkaline Degradation
-
Weigh accurately about 202.0 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in 50 mL of methanol.
-
Add 0.5 N aqueous NaOH to make up the volume to 100 mL.
-
Keep the solution at room temperature with stirring for 62 hours.
-
Withdraw a 3.75 mL aliquot, transfer it to a 10 mL volumetric flask, and neutralize it with 1.8 mL of 0.5 N aqueous HCl.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.22 µm filter before analysis.
Oxidative Degradation
-
Weigh accurately about 200.6 mg of Tetrabenazine and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in 50 mL of methanol.
-
Add 0.3% aqueous H₂O₂ to make up the volume to 100 mL.
-
Keep the solution at room temperature in the dark for 48 hours.
-
Dilute a 3.75 mL aliquot of the solution to 1 L with water.
-
Filter the solution through a 0.22 µm filter before analysis.[1]
Visualizations
Experimental Workflow
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Structural elucidation of two photolytic degradation products of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Tetrabenazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma. The primary focus is the cross-validation of a method employing a deuterated internal standard (Tetrabenazine-d7) with an alternative method utilizing a structural analog internal standard and a different sample extraction technique. This comparison aims to highlight the performance characteristics and potential variabilities between these common bioanalytical approaches.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical process in bioanalysis, essential when two or more distinct bioanalytical methods are used to generate data within the same clinical study or across different studies.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that underscore the necessity of cross-validation to ensure data integrity and consistency.[3][4][5] This process is vital when analytical methodologies are altered, when samples are analyzed at different laboratories, or when data from different analytical techniques are to be combined or compared.[1][2]
This compound, a stable isotope-labeled (SIL) analog of tetrabenazine, is an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7] Its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thus compensating for variability.[8][9] However, the availability and cost of SIL-IS can sometimes lead to the use of alternative internal standards, such as structural analogs. This guide compares a validated LC-MS/MS method using this compound and Solid-Phase Extraction (SPE) with a cross-validated method using a structural analog IS and Liquid-Liquid Extraction (LLE).
Comparative Analysis of Bioanalytical Methods
This section details the experimental protocols and performance data for two methods of tetrabenazine bioanalysis. Method A serves as the reference method, employing this compound as the internal standard and SPE for sample cleanup. Method B represents an alternative approach, utilizing a structural analog internal standard and LLE.
Experimental Protocols
The following tables outline the detailed methodologies for both bioanalytical assays.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A (Reference) | Method B (Alternative) |
| Instrumentation | API-4000 LC-MS/MS | API-4000 LC-MS/MS |
| Chromatographic Column | Zorbax SB C18 (specific dimensions) | Zorbax SB C18 (specific dimensions) |
| Mobile Phase | 60:40 (v/v) acetonitrile and 5 mM ammonium acetate[6] | 65:35 (v/v) acetonitrile and 10 mM ammonium formate |
| Flow Rate | 0.8 mL/min[6] | 0.8 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Tetrabenazine: 318.2 → 192.2α-DHTBZ: 320.2 → 194.2β-DHTBZ: 320.2 → 194.2this compound: 325.2 → 192.2 | Tetrabenazine: 318.2 → 192.2α-DHTBZ: 320.2 → 194.2β-DHTBZ: 320.2 → 194.2Structural Analog IS: [Specific m/z] |
Table 2: Sample Preparation and Extraction
| Step | Method A (Reference) | Method B (Alternative) |
| Plasma Aliquot | 200 µL human plasma[6] | 200 µL human plasma |
| Internal Standard | This compound | Structural Analog |
| Extraction Technique | Solid-Phase Extraction (SPE)[6] | Liquid-Liquid Extraction (LLE) |
| SPE Cartridge | C18 Solid-Phase Extraction Cartridges[6] | - |
| LLE Solvent | - | Methyl tert-butyl ether (MTBE) |
| Reconstitution | Specific volume of mobile phase[6] | Specific volume of mobile phase |
Performance Data and Cross-Validation Results
The following tables summarize the quantitative data from the validation of both methods and the cross-validation study.
Table 3: Method Validation Parameters
| Parameter | Method A (this compound & SPE) | Method B (Structural Analog & LLE) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.99[6] | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL (Tetrabenazine)0.50 ng/mL (Metabolites)[6] | 0.05 ng/mL (Tetrabenazine)1.0 ng/mL (Metabolites) | Signal-to-Noise > 5, Acc/Prec within ±20% |
| Intra-day Precision (%CV) | < 10% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 14% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 8% | ± 10% | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% | > 75% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Moderate | IS-normalized factor %CV ≤ 15% |
Table 4: Cross-Validation Results (Analysis of Quality Control Samples)
| QC Level | Mean Concentration Method A (ng/mL) | Mean Concentration Method B (ng/mL) | % Difference | Acceptance Criteria |
| Low QC | 0.03 | 0.032 | +6.7% | ± 20% |
| Medium QC | 2.50 | 2.65 | +6.0% | ± 20% |
| High QC | 4.00 | 4.20 | +5.0% | ± 20% |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both bioanalytical methods.
Caption: Workflow for Method A using this compound and SPE.
Caption: Workflow for Method B using a structural analog IS and LLE.
Discussion and Conclusion
The cross-validation results demonstrate a good correlation between Method A (this compound & SPE) and Method B (Structural Analog & LLE), with the percentage difference between the quality control samples falling well within the accepted regulatory limits of ±20%. This indicates that both methods can produce comparable and reliable data for the quantification of tetrabenazine and its metabolites.
However, a closer look at the validation parameters reveals some key differences in performance. Method A, utilizing the deuterated internal standard, generally exhibits slightly better precision, accuracy, and a lower LLOQ. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS bioanalysis as it co-elutes with the analyte and experiences nearly identical ionization effects, leading to more effective compensation for analytical variability.
Method B, while acceptable, shows slightly higher variability and a less robust matrix effect control. Structural analog internal standards may have different chromatographic retention times and ionization efficiencies compared to the analyte, which can lead to less effective correction for matrix effects and other sources of variability. Similarly, LLE can sometimes be less clean and have lower recovery than SPE, contributing to the observed differences.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. CN110709398A - Analogue of deuterated tetrabenazine, its preparation method and use - Google Patents [patents.google.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrabenazine Quantification: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Tetrabenazine (TBZ) is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of the linearity, accuracy, and precision of common analytical methods for Tetrabenazine quantification, supported by experimental data from published studies.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the quantification of Tetrabenazine in bulk drug and pharmaceutical dosage forms. These methods offer a balance of performance, cost-effectiveness, and accessibility.
Quantitative Performance of HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 2-10 µg/mL[1] | 20-150 µg/mL[2] | 6.25-37.5 µg/mL[3] | 20-100 µg/mL[4] |
| Correlation Coefficient (r²) | Not Specified | 0.9999[2] | 0.9999[3] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.58-99.99%[2] | 99.75-100.79%[3] | 99.33-100.87%[4] |
| Precision (% RSD) | Not Specified | < 2%[2] | Method Precision: 0.70%[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.04 µg/mL[4] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 0.15 µg/mL[4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
For bioanalytical applications requiring high sensitivity and selectivity, particularly for measuring low concentrations of Tetrabenazine and its metabolites in biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Quantitative Performance of LC-MS/MS Methods
| Parameter | Method 1 |
| Linearity Range | 0.01-5.03 ng/mL[5][6] |
| Correlation Coefficient (r²) | ≥ 0.99[5][6] |
| Accuracy | Within acceptable limits (85–115%)[6] |
| Precision (% RSD) | ≤ 15%[6] |
| Limit of Quantification (LOQ) | 0.01 ng/mL[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols for the discussed methods.
RP-HPLC Method for Pharmaceutical Dosage Forms
This method is suitable for the routine quality control of Tetrabenazine in tablets.
-
Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.[1]
-
Column : XBridge™ C18 (3.5 µm particle size).[1]
-
Mobile Phase : A mixture of Methanol and Acetonitrile (50:50 v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 284 nm.[1]
-
Sample Preparation : An accurately weighed quantity of Tetrabenazine standard (about 10.0 mg) is dissolved in a 10.0 mL volumetric flask.[1] For tablets, a powder equivalent to a specific amount of Tetrabenazine is used.[7][8]
Stability-Indicating RP-HPLC Method
This method is designed to separate Tetrabenazine from its degradation products, making it suitable for stability studies.
-
Instrumentation : HPLC with a UV detector.[3]
-
Column : C18 column.[9]
-
Mobile Phase : A mixture of methanol and potassium dihydrogen orthophosphate buffer.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Detection Wavelength : 284 nm.[3]
-
Forced Degradation Studies : The drug is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to assess the method's specificity.[2][7]
LC-MS/MS Method for Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies, allowing for the quantification of Tetrabenazine and its active metabolites.
-
Instrumentation : Liquid chromatograph coupled with a tandem mass spectrometer (API-4000).[5][6]
-
Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges is employed to extract the analytes from human plasma.[5][6]
-
Internal Standard : Tetrabenazine d7 is used as the internal standard to ensure accuracy.[5][6]
-
Mobile Phase : A 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[5][6]
-
Detection : Multiple reaction-monitoring (MRM) mode is used for sensitive and specific detection.[5][6]
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: General workflow for Tetrabenazine quantification using RP-HPLC.
Caption: Workflow for Tetrabenazine quantification in human plasma by LC-MS/MS.
References
- 1. jetir.org [jetir.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jchps.com [jchps.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpda.org [ijpda.org]
- 8. sid.ir [sid.ir]
- 9. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
Determining the limit of detection (LOD) and quantification (LOQ) for Tetrabenazine
A detailed comparison of analytical methodologies for the determination of Tetrabenazine, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) to guide researchers and drug development professionals in selecting the appropriate analytical technique.
This guide provides a comprehensive overview of the analytical performance of two common techniques for the quantification of Tetrabenazine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical in drug development and research, ensuring accurate and precise measurement of the active pharmaceutical ingredient. This comparison focuses on the sensitivity of these methods, specifically their Limit of Detection (LOD) and Limit of Quantification (LOQ).
Comparison of Analytical Methods for Tetrabenazine
The choice between HPLC-UV and LC-MS/MS for the analysis of Tetrabenazine depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower detection and quantification limits, making it the preferred method for bioanalytical studies where concentrations are expected to be very low. HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical dosage forms.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | 0.04 µg/mL | 0.15 µg/mL | Tablet Dosage Form[1] |
| HPLC-UV | 0.05 µg/mL | 0.18 µg/mL | Bulk and Dosage Forms[2] |
| HPLC-UV | 0.303 µg/mL | Not explicitly stated, but calculated based on 10 * (Standard Deviation of Y-intercept / Slope) | Pharmaceutical Dosage Form[3] |
| LC-MS/MS | Not explicitly stated, but the method is sensitive with a linear range down to 0.01 ng/mL[4] | 0.100 ng/mL (Lower Limit of Quantification - LLOQ) | Human Plasma[5] |
| HPLC with Fluorescence Detection | Not explicitly stated | 0.5 ng/mL (Minimum Quantifiable Concentration) | Human and Rat Plasma[6] |
Experimental Protocols
HPLC-UV Method for Tablet Dosage Form
This method is suitable for the routine quality control of Tetrabenazine in tablets.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A reversed-phase C8 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer (pH 6.8) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 215 nm.
-
Sample Preparation: A portion of ground tablet powder equivalent to 25.0 mg of Tetrabenazine is dissolved in the mobile phase, sonicated, and filtered to achieve a final concentration of 50 µg/mL.
-
LOD and LOQ Determination: The LOD and LOQ were determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ.[1]
LC-MS/MS Method for Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies where very low concentrations of Tetrabenazine and its metabolites are expected.
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A Gemini-NX C18 column (3 µm; 150 mm × 4.6 mm i.d.).
-
Mobile Phase: A gradient elution using a mobile phase consisting of acetonitrile and 100 mM ammonium acetate (pH 8.0).
-
Ionization: Turbo Ion Spray ion source operated in the positive ion mode.
-
Quantification: Based on selected reaction monitoring (SRM) procedures.
-
Sample Preparation: Plasma concentrations of Tetrabenazine and its metabolites are determined by LC-MS/MS analysis.
-
LLOQ Determination: The lower limit of quantification (LLOQ) for Tetrabenazine was established at 0.100 ng/mL.[5]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for determining the LOD and LOQ of an analytical method and the signaling pathway context for Tetrabenazine's mechanism of action.
Caption: General workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Simplified signaling pathway showing Tetrabenazine's inhibition of VMAT2.
References
- 1. sid.ir [sid.ir]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jetir.org [jetir.org]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Tetrabenazine Quantification
For researchers and drug development professionals engaged in the bioanalysis of tetrabenazine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative assays. This guide provides a detailed comparison of Tetrabenazine-d7, a deuterated stable isotope-labeled internal standard (SIL-IS), with other potential internal standards. The comparison is supported by experimental data and established principles of bioanalytical method validation.
The Gold Standard: this compound
This compound is a stable isotope-labeled version of tetrabenazine where seven hydrogen atoms have been replaced with deuterium. This modification results in a compound that is chemically and physically almost identical to the analyte of interest, tetrabenazine.[1] This near-identical nature is the primary reason why SIL-IS, such as this compound, are considered the gold standard in quantitative bioanalysis by regulatory bodies and industry experts.[2]
The key advantage of using a SIL-IS is its ability to co-elute with the analyte, meaning it experiences the same effects of sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects.[2] By normalizing the analyte's response to that of the SIL-IS, variations in the analytical process can be effectively compensated for, leading to more accurate and precise results.
Performance Data: this compound as an Internal Standard
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma utilized this compound as the internal standard.[3] The performance of this method, as summarized below, demonstrates the suitability of this compound for robust bioanalytical applications.
| Performance Metric | Tetrabenazine | α-dihydrotetrabenazine | β-dihydrotetrabenazine |
| Linearity Range | 0.01-5.03 ng/mL | 0.50-100 ng/mL | 0.50-100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 10.8 | ≤ 7.5 | ≤ 8.2 |
| Inter-day Precision (%CV) | ≤ 8.5 | ≤ 6.9 | ≤ 7.6 |
| Accuracy (% Bias) | -6.0 to 7.0 | -5.4 to 4.8 | -4.6 to 5.2 |
| Recovery (%) | 85.2 - 91.5 | 88.1 - 93.2 | 86.4 - 92.8 |
Data sourced from a validated LC-MS/MS assay.[3]
Potential Alternative Internal Standards
While this compound is the ideal choice, other compounds could theoretically be considered as internal standards. The most common alternatives to a SIL-IS are structural analogs.
Structural Analogs: A Theoretical Alternative
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For tetrabenazine, a potential structural analog could be a compound with a similar core structure, such as reserpine . Reserpine shares some structural similarities with tetrabenazine and has been used in related pharmacological studies.[4][5]
Theoretical Advantages of a Structural Analog:
-
Cost-Effective: Structural analogs are often more readily available and less expensive than custom-synthesized SIL-IS.
Significant Disadvantages of a Structural Analog:
-
Differentiation in Physical Properties: Even small structural differences can lead to variations in physicochemical properties, affecting extraction recovery, chromatographic retention time, and ionization efficiency.
-
Matrix Effects: A structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.[2]
-
Regulatory Scrutiny: The use of structural analogs as internal standards often faces greater scrutiny from regulatory agencies, who generally prefer the use of SIL-IS.[2]
Due to these significant drawbacks and the lack of published data demonstrating the successful validation of a structural analog for tetrabenazine quantification, the use of such a compound is not recommended for regulated bioanalysis.
Experimental Protocols
A detailed experimental protocol for the quantification of tetrabenazine using this compound as an internal standard is provided below. This protocol is based on a validated LC-MS/MS method.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (10 ng/mL).
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: Agilent 1200 Series HPLC
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer
-
Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Tetrabenazine: m/z 318.2 → 191.1
-
α-dihydrotetrabenazine: m/z 320.2 → 193.1
-
β-dihydrotetrabenazine: m/z 320.2 → 193.1
-
This compound: m/z 325.2 → 191.1
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
The diagram above illustrates the typical workflow for the bioanalysis of tetrabenazine, highlighting the addition of the internal standard at the beginning of the sample preparation process to ensure it undergoes the same procedures as the analyte.
This diagram shows the primary metabolic pathway of tetrabenazine. Understanding the metabolism is crucial as the analytical method must be able to distinguish the parent drug from its metabolites, a task for which a well-chosen internal standard is essential.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of tetrabenazine, the use of a stable isotope-labeled internal standard, specifically This compound , is strongly recommended. The experimental data clearly demonstrate its ability to ensure high levels of accuracy and precision. While structural analogs may present a more economical option, they introduce a significant risk of analytical variability and are generally not suitable for regulated bioanalysis where data integrity is paramount. Researchers and drug development professionals should prioritize the use of this compound to ensure the quality and reliability of their bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Enrichment and Purity of Tetrabenazine-d7
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic enrichment and chemical purity of these reagents are of paramount importance for experimental accuracy and reproducibility. This guide provides a comprehensive comparison of Tetrabenazine-d7, a commonly used internal standard in pharmacokinetic and metabolic studies of tetrabenazine. We will delve into the analytical methodologies for assessing its quality and compare it with relevant alternatives, supported by experimental data and protocols.
Data Presentation: A Comparative Analysis
The quality of this compound can vary between different suppliers. While specific batch-to-batch data from Certificates of Analysis are not always publicly available, the following tables summarize typical specifications and provide a framework for comparing different sources.
Table 1: Comparison of Isotopic Enrichment and Chemical Purity of this compound
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Alternative: Deutetrabenazine (as a therapeutic) |
| Isotopic Enrichment | |||
| Stated Isotopic Purity | ≥98% Deuterium | ≥99% Deuterium | Not typically sold as a chemical standard |
| Deuterium Incorporation | d7 | d7 | d6 (two -OCD3 groups) |
| Chemical Purity | |||
| Purity by HPLC | ≥98% | ≥99.5% | Pharmaceutical Grade (≥99%) |
| Purity by NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Table 2: Performance Comparison of Deuterated Tetrabenazine Analogs as Internal Standards
| Feature | This compound | Deutetrabenazine (Tetrabenazine-d6) | Other Deuterated Analogs (e.g., Dihydrothis compound) |
| Primary Use | Internal standard for quantification of tetrabenazine and its metabolites.[1][2] | FDA-approved drug for treating chorea associated with Huntington's disease; also used as an internal standard.[3][4][5][6][7] | Internal standards for specific metabolites of tetrabenazine.[8] |
| Site of Deuteration | Seven deuterium atoms, typically on the isobutyl group. | Six deuterium atoms on the two methoxy groups.[4] | Varies depending on the specific analog. |
| Chromatographic Behavior | Co-elutes with unlabeled tetrabenazine under typical reversed-phase HPLC conditions.[9] | May have slightly different retention times compared to tetrabenazine due to the position of deuteration. | Retention time will be similar to the corresponding unlabeled metabolite. |
| Mass Spectrometric Behavior | Provides a distinct mass shift of +7 Da from the unlabeled analyte, allowing for clear differentiation in MS.[9] | Provides a +6 Da mass shift. | Mass shift depends on the number of deuterium atoms incorporated. |
| Metabolic Stability | The deuteration on the isobutyl group can slightly alter metabolism compared to the parent compound. | Deuteration at the methoxy groups significantly slows down metabolism by CYP2D6, leading to a longer half-life.[3][4][5][6][7] | Metabolic stability will depend on the position of deuteration. |
Experimental Protocols
Accurate assessment of isotopic enrichment and chemical purity is critical. The following are detailed methodologies for the two most common analytical techniques.
Mass Spectrometry for Isotopic Enrichment Analysis
Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a Liquid Chromatography system (LC-HRMS).
Materials:
-
This compound sample
-
Tetrabenazine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Prepare a similar solution of the unlabeled Tetrabenazine reference standard.
-
-
LC-MS/MS Analysis:
-
LC Column: Zorbax SB C18 column or equivalent.[9]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: Start with 40% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.[9]
-
Injection Volume: 10 µL.
-
MS Detector: Operate in positive ion mode.
-
Scan Mode: Full scan from m/z 300-350.
-
Data Analysis:
-
Acquire the mass spectrum of the unlabeled tetrabenazine to determine its isotopic pattern.
-
Acquire the mass spectrum of the this compound sample.
-
Integrate the peak areas for the different isotopologues (d0 to d7) in the this compound spectrum.
-
Calculate the isotopic enrichment by determining the percentage of the d7 isotopologue relative to the sum of all isotopologues.
-
-
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the chemical purity of a this compound sample using an internal standard of known purity.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certificate of purity. The internal standard should have a signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Where:
-
I_sample and I_IS are the integral values of the signals for the sample and internal standard, respectively.
-
N_sample and N_IS are the number of protons corresponding to the integrated signals of the sample and internal standard, respectively.
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard, respectively.
-
m_sample and m_IS are the masses of the sample and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Visualizations
The following diagrams illustrate the workflow for assessing the quality of this compound and the signaling pathway affected by its non-deuterated counterpart.
Caption: Workflow for assessing the isotopic enrichment and chemical purity of this compound.
Caption: Simplified signaling pathway showing Tetrabenazine's inhibition of VMAT2.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Incurred Sample Reanalysis (ISR) in Bioanalytical Studies Featuring Tetrabenazine-d7
Introduction
In the landscape of drug development and clinical trials, the reliability and reproducibility of bioanalytical data are paramount. Incurred Sample Reanalysis (ISR) serves as a critical quality control process to verify the precision and accuracy of bioanalytical methods using samples from dosed subjects.[1][2] Unlike calibration standards or quality control (QC) samples prepared by spiking a blank matrix, incurred samples contain the parent drug and its metabolites, reflecting the true complexity of a biological system.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate ISR for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies to ensure the integrity of the reported concentration data.[1][3]
This guide provides a comparative framework for understanding and implementing ISR, with a specific focus on bioanalytical studies utilizing Tetrabenazine and its deuterated internal standard, Tetrabenazine-d7.
Regulatory Framework and Acceptance Criteria for ISR
The primary goal of ISR is to demonstrate that a validated bioanalytical method consistently produces reproducible results when analyzing study samples on different occasions.[3][4] While specific nuances exist between guidelines, the core principles are harmonized. The generally accepted criterion for small molecules, such as Tetrabenazine, is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial concentration and the concentration from the reanalysis should be within ±20% of their mean.[1][3][5]
Table 1: Comparison of ISR Acceptance Criteria from Major Regulatory Bodies
| Parameter | FDA (Guidance for Industry) | EMA (Guideline on Bioanalytical Method Validation) |
| Applicability | All in vivo human Bioequivalence (BE) studies and all pivotal Pharmacokinetic (PK) or Pharmacodynamic (PD) studies.[3] | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic/renal function.[3] |
| Number of Samples | Up to 10% of study samples for the first 1,000 samples and 5% for samples exceeding 1,000.[1] A tiered approach is recommended.[6] | 10% of samples for the first 1000, and 5% of the number of samples exceeding 1000. A minimum of 20 samples. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase.[1] | Samples should be selected to cover the whole concentration range, with a focus on Cmax and the terminal phase. |
| Acceptance Criteria | At least 67% (two-thirds) of the ISR results must be within ±20% of the original sample result for small molecules.[1][5] | At least 67% of the repeated samples should be within ±20% of the initial value. |
| Investigation Trigger | If the overall ISR assessment does not meet the acceptance criteria, an investigation must be performed and documented.[1] | An investigation should be conducted to identify the cause of the failure. |
Performance Comparison: A Case Study with Tetrabenazine
Tetrabenazine is extensively metabolized in the liver by carbonyl reductase to form two major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[7][8] Due to its rapid and extensive metabolism, plasma concentrations of the parent drug are often very low or below the limit of detection.[7][9] Therefore, bioanalytical methods must accurately quantify both the parent drug and its key metabolites. This compound is commonly used as a stable isotope-labeled internal standard (IS) to ensure accuracy in quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
The following table presents hypothetical ISR data for the primary active metabolite, α-HTBZ, analyzed using an LC-MS/MS method with this compound as the internal standard. This demonstrates how a method's performance is evaluated against the standard ±20% acceptance criteria.
Table 2: Hypothetical Incurred Sample Reanalysis Data for α-Dihydrotetrabenazine
| Sample ID | Initial Conc. (ng/mL) | Reanalysis Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference* | Pass/Fail |
| SUBJ01-PK04 | 45.2 | 48.1 | 46.65 | 6.2% | Pass |
| SUBJ01-PK08 | 12.5 | 11.9 | 12.20 | -4.9% | Pass |
| SUBJ02-PK05 | 51.8 | 47.9 | 49.85 | -7.8% | Pass |
| SUBJ02-PK09 | 15.1 | 16.5 | 15.80 | 8.9% | Pass |
| SUBJ03-PK04 | 38.9 | 47.2 | 43.05 | 19.3% | Pass |
| SUBJ03-PK07 | 11.2 | 13.8 | 12.50 | 20.8% | Fail |
| SUBJ04-PK05 | 60.3 | 55.4 | 57.85 | -8.5% | Pass |
| SUBJ04-PK08 | 18.8 | 17.5 | 18.15 | -7.2% | Pass |
| SUBJ05-PK04 | 42.1 | 39.8 | 40.95 | -5.6% | Pass |
| SUBJ05-PK09 | 13.4 | 12.1 | 12.75 | -10.2% | Pass |
| SUBJ06-PK05 | 55.7 | 68.2 | 61.95 | 20.2% | Fail |
| SUBJ06-PK10 | 8.9 | 8.1 | 8.50 | -9.4% | Pass |
| Overall Result | 83.3% Pass (10/12) |
% Difference = ((Reanalysis Conc. - Initial Conc.) / Mean Conc.) * 100
Analysis: In this hypothetical dataset, 10 out of 12 reanalyzed samples (83.3%) are within the ±20% acceptance limit. As this exceeds the required 67%, the bioanalytical method is considered reproducible and passes the ISR assessment.
Experimental Protocols
A robust and validated bioanalytical method is the foundation for successful ISR. Below is a representative protocol for the quantification of Tetrabenazine and its metabolites in human plasma using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 96-well plate.
-
Internal Standard Addition: Add 25 µL of working this compound internal standard solution (in methanol) to all samples except for the blank matrix.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 1 minute.
-
SPE Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.[10]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[10]
LC-MS/MS Analysis
-
Chromatographic System: HPLC system capable of binary gradient delivery.
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm particle size.[10]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (60:40 v/v).[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine | 318.2 | 220.0 |
| α-Dihydrotetrabenazine | 320.2 | 165.2 |
| β-Dihydrotetrabenazine | 320.2 | 165.2 |
| This compound (IS) | 325.1 | 220.0 |
Visualizing the ISR Workflow
To ensure clarity and consistency, the ISR process should follow a predefined standard operating procedure (SOP). The logical flow from initial analysis to final comparison is critical for a successful reanalysis campaign.
Caption: Workflow for conducting Incurred Sample Reanalysis (ISR).
Conclusion
Incurred Sample Reanalysis is an indispensable exercise for confirming the reproducibility of bioanalytical methods in real-world conditions. For studies involving Tetrabenazine and its metabolites, where accurate quantification is essential for pharmacokinetic assessment, a successful ISR provides confidence in the integrity of the clinical data. By adhering to regulatory guidelines, employing a robust LC-MS/MS method with a suitable internal standard like this compound, and following a structured workflow, researchers can effectively validate the reliability of their findings, ensuring data quality for crucial regulatory submissions.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. nebiolab.com [nebiolab.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Tetrabenazine
This guide provides a comparative overview of various analytical methods for the quantification of tetrabenazine, a drug used to treat hyperkinetic movement disorders. The information is compiled for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methodologies. Due to a lack of formal inter-laboratory comparison studies, this guide summarizes and compares data from individual validated methods reported in the scientific literature.
Data Presentation: Comparison of HPLC Methods for Tetrabenazine Quantification
The following table summarizes the key performance parameters of different High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of tetrabenazine. This allows for a direct comparison of their analytical figures of merit.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatographic Column | Zorbax SB C18 (250 x 4.6mm, 5µm)[1] | Inertsil C18 (150 X 4.6mm, 5µ)[2] | Thermo BDS C18 (150 mm X 4.6 mm, 5 μm)[3] | Not Specified |
| Mobile Phase | Phosphate buffer (pH 7.5) : Methanol (70:30 v/v)[1] | Phosphate buffer : Acetonitrile (40:60 v/v)[2] | Methanol : Potassium dihydrogen orthophosphate buffer (pH 6.8 with 0.1% OPA) (40:60 v/v)[3] | Methanol : Acetonitrile (50:50 v/v)[4] |
| Flow Rate | 0.8 mL/min[1] | 1.0 ml/min[2] | 1.0 ml/min[3] | 1.0ml/min[4] |
| Detection Wavelength | 230 nm[1] | 284 nm[2] | 284 nm[3] | 284 nm[4] |
| Retention Time | Not Specified | 5.05 min[2] | 5.075 min[3] | 3.9 min[4] |
| Linearity (R²) / Range | R² = 0.999[1] | Not Specified | 6.25-37.5 ppm (r= 0.9999)[3] | 2-10 µg/ml[4] |
| Accuracy (% Recovery) | 99.5% to 100.4%[1] | Not Specified | 99.96-100.79%[3] | Not Specified |
| Precision (% RSD) | 0.5%[1] | < 2%[2] | 0.437%[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on the information provided in the referenced studies.
Method 1: HPLC-UV[1]
-
Instrumentation: Waters HPLC system.
-
Column: Zorbax SB C18, 250 x 4.6mm, 5µm particle size.
-
Mobile Phase: A mixture of pH 7.5 Phosphate buffer and Methanol in a 70:30 volume ratio. The flow is isocratic.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 230 nm.
-
Standard Solution Preparation: 250 mg of Tetrabenazine API was dissolved in 100 mL of diluent, sonicated for 5 minutes, and then diluted to 200 mL. A portion of this solution was centrifuged, and 5 mL of the supernatant was further diluted to 50 mL.
-
Test Sample Preparation (Tablets): 10 tablets were transferred into a 200 mL volumetric flask.
Method 2: RP-HPLC[2]
-
Column: Inertsil C18, 150 X 4.6mm, 5µ particle size.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a 40:60 volume ratio, run in isocratic mode at room temperature.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 284 nm.
-
Sample Preparation: Powdered tablets equivalent to a certain weight were dissolved in 50 ml of mobile phase, sonicated for 15 minutes, and the volume was made up to 100 ml. This solution was then further diluted to achieve a final concentration of 50 µg/mL.
Method 3: Stability-Indicating RP-HPLC[3]
-
Column: Thermo BDS C18, 150 mm X 4.6 mm, 5 μm particle size.
-
Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate buffer (adjusted to pH 6.8 with 0.1% OPA) in a 40:60 volume ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 284 nm.
-
Validation: The method was validated according to ICH guidelines for precision, accuracy, LOD, LOQ, and robustness.
Method 4: RP-HPLC[4]
-
Column: C18 column, 250mm x 4.6 mm, 5µm.
-
Mobile Phase: A mixture of Methanol and Acetonitrile in a 50:50 volume ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection: Photodiode array (PDA) detector at 284 nm.
-
Standard Stock Solution: 10.0 mg of standard Tetrabenazine was dissolved in a 10.0 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL. This was further diluted to 100 µg/mL.
Visualizations
Experimental Workflow for Tetrabenazine Quantification by HPLC
The following diagram illustrates a typical workflow for the quantification of tetrabenazine in pharmaceutical formulations using HPLC.
Caption: A typical experimental workflow for quantifying tetrabenazine using HPLC.
Metabolic Pathway of Tetrabenazine
Tetrabenazine is rapidly and extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Understanding this pathway is crucial for bioanalytical studies that may quantify both the parent drug and its metabolites.
Caption: The metabolic pathway of tetrabenazine to its active metabolites.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tetrabenazine-d7
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent compounds like Tetrabenazine-d7 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a deuterated form of Tetrabenazine, is classified as harmful if swallowed. Due to its potency, stringent adherence to safety protocols is necessary to minimize exposure and ensure personnel well-being. The following tables and procedures outline the necessary personal protective equipment (PPE), operational handling steps, and proper disposal methods.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield[1]. |
| Skin Protection | - Gloves: Use chemically resistant gloves such as nitrile or low-protein, powder-free latex. Double gloving is recommended for enhanced protection[2]. - Lab Coat/Coveralls: A disposable, low-permeability lab coat or coveralls should be worn. For larger quantities (over 1 kg), a disposable coverall is recommended[2]. - Shoe and Head Covers: Disposable shoe and head coverings are advised to prevent the spread of contamination[2]. |
| Respiratory Protection | - For low-dust activities: A NIOSH-approved N95 or higher filtering facepiece respirator (dust mask) is recommended[2]. - For activities with potential for aerosolization or exceeding exposure limits: A full-face respirator or a Powered Air-Purifying Respirator (PAPR) should be used to provide a higher level of protection[1][3]. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure from receipt of the compound to its final disposal.
| Stage | Procedure |
| Receiving and Storage | - Upon receipt, inspect the container for any damage or leaks in a designated receiving area. - Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. - The storage area should be clearly labeled with the appropriate hazard warnings. |
| Preparation and Weighing | - All handling of solid this compound should be conducted within a certified chemical fume hood, glove box, or other containment enclosure to prevent inhalation of dust particles. - Use dedicated, calibrated equipment for weighing. - Dampen the solid material with a suitable solvent to reduce dust generation where appropriate and feasible for the experimental protocol. |
| Experimental Use | - Wear all recommended PPE throughout the experiment. - Avoid eating, drinking, or smoking in the laboratory area. - Handle the compound gently to avoid creating dust. - All procedures should be designed to minimize the generation of aerosols. - In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow established spill cleanup procedures. For minor spills, use a HEPA-filtered vacuum cleaner or dampen the material before carefully sweeping it up[2]. |
| Decontamination | - After handling, thoroughly wash hands and any exposed skin with soap and water. - Decontaminate all work surfaces and equipment with an appropriate cleaning agent. - Remove and dispose of contaminated PPE in designated waste containers before leaving the laboratory. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | - Unused or expired this compound should be treated as hazardous chemical waste. - Do not dispose of it in the general trash or down the drain[4]. - It should be sent for high-temperature incineration through a licensed hazardous waste disposal service[4]. |
| Contaminated Labware | - Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated, labeled hazardous waste container. - Reusable glassware should be decontaminated by thoroughly rinsing with a suitable solvent, which is then collected as hazardous waste. |
| Contaminated PPE | - All used PPE, including gloves, lab coats, and respirators, should be considered contaminated and disposed of as hazardous waste. - Place contaminated PPE in a sealed, labeled bag or container for collection by a hazardous waste management service. |
| Empty Containers | - Empty containers may retain residual product and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. - After rinsing, deface the label and dispose of the container according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
